molecular formula C11H21ClO2 B1296785 Chloromethyl decanoate CAS No. 67317-62-8

Chloromethyl decanoate

Cat. No.: B1296785
CAS No.: 67317-62-8
M. Wt: 220.73 g/mol
InChI Key: UXAJBSZQOZOHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl decanoate is a useful research compound. Its molecular formula is C11H21ClO2 and its molecular weight is 220.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloromethyl decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAJBSZQOZOHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80341362
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67317-62-8
Record name Chloromethyl decanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80341362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Putative Mechanism of Action of Chloromethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromethyl decanoate (CMD) is an ester molecule purported to exert its biological effects through the inhibition of cap-dependent endonuclease, a critical enzyme in the life cycle of various viruses. This technical guide provides a comprehensive review of the proposed mechanism of action of CMD, grounded in an analysis of its chemical structure and drawing parallels with known therapeutic agents. We will explore the role of the chloromethyl group as a reactive moiety, the potential for CMD to act as a prodrug, the significance of the decanoate chain, and the implications of its formulation in liposomes. This document is intended to serve as a foundational resource for researchers investigating CMD and similar compounds, offering both theoretical frameworks and practical experimental protocols to validate its hypothesized biological activity.

Introduction to this compound: A Molecule of Interest

This compound (C₁₁H₂₁ClO₂) is a fatty acid ester that has been suggested to inhibit cellular proliferation, with potential applications in oncology and virology.[1] The core of its purported mechanism of action lies in the inhibition of cap-dependent endonuclease.[1] This guide will deconstruct the molecular features of CMD to build a scientifically rigorous hypothesis of its function, providing a roadmap for future investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₂₁ClO₂
Molecular Weight 220.73 g/mol
IUPAC Name This compound
CAS Number 67317-62-8

The Chemical Rationale: Reactivity of the Chloromethyl Group

The presence of a chloromethyl group (-CH₂Cl) is a strong indicator of potential bioactivity. This functional group is known to be an effective alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[2]

Parallels with Chloromethyl Ketones

A well-established class of compounds, chloromethyl ketones, function as irreversible inhibitors of certain proteases.[3][4] For instance, Tosyl phenylalanyl chloromethyl ketone (TPCK) irreversibly inhibits chymotrypsin by alkylating a histidine residue in the active site.[4] Similarly, N-alpha-Tosyl-L-lysyl-chloromethyl-ketone (TLCK) is an irreversible inhibitor of trypsin and other serine proteases.[3] The chloromethyl group in these molecules is key to their inhibitory action.

The proposed mechanism for this compound likely follows a similar path of covalent modification of a critical amino acid residue within the active site of its target enzyme.

G cluster_0 This compound as an Alkylating Agent CMD This compound (R-CO-O-CH₂Cl) Target Enzyme Target (e.g., Cap-Dependent Endonuclease) CMD->Target Binding to Active Site Nucleophile Nucleophilic Residue (e.g., Histidine, Cysteine) CMD->Nucleophile Alkylation Reaction (SN2 Displacement of Cl⁻) Covalent_Complex Irreversible Covalent Complex (Enzyme Inactivation) Nucleophile->Covalent_Complex Forms Covalent Bond

Figure 1: Proposed alkylation mechanism of an enzyme target by this compound.

The Putative Primary Target: Cap-Dependent Endonuclease

The primary claim regarding this compound's activity is its inhibition of cap-dependent endonuclease.[1] This viral enzyme is crucial for the replication of several viruses, most notably influenza.

The "Cap-Snatching" Mechanism of Viral Replication

Influenza virus, an RNA virus, utilizes a "cap-snatching" mechanism to generate primers for the transcription of its genome. The viral RNA-dependent RNA polymerase, a heterotrimeric complex, binds to the 5' cap of host cell pre-mRNAs and cleaves them 10-13 nucleotides downstream. This capped fragment is then used to prime viral mRNA synthesis. The endonuclease activity responsible for this cleavage resides in the PA subunit of the polymerase.[5][6] By inhibiting this endonuclease, the virus is unable to produce its own mRNA and, consequently, cannot replicate.[5][7]

A Plausible Inhibitory Mechanism for this compound

It is hypothesized that this compound, or a metabolite thereof, binds to the active site of the cap-dependent endonuclease. The chloromethyl group then acts as an electrophile, reacting with a key nucleophilic amino acid residue in the enzyme's active site to form a covalent bond. This irreversible modification would permanently inactivate the enzyme, halting viral replication. This is analogous to the mechanism of other known cap-dependent endonuclease inhibitors like baloxavir marboxil, although baloxavir itself is not a covalent inhibitor.[8][9]

This compound as a Prodrug

Given its structure, it is highly probable that this compound functions as a prodrug. Prodrugs are inactive or less active molecules that are metabolically converted into the active form within the body.[10] This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.[10]

Intracellular Activation by Esterases

This compound is an ester, making it a substrate for intracellular esterases. It is proposed that upon entering a cell, the ester bond is hydrolyzed, releasing decanoic acid and a reactive chloromethyl-containing species. This intracellular activation would ensure that the reactive alkylating agent is generated at its site of action, potentially reducing off-target effects.

G cluster_0 Intracellular Activation of this compound CMD_ext This compound (Extracellular) Cell_Membrane Cell Membrane CMD_ext->Cell_Membrane Passive Diffusion CMD_int This compound (Intracellular) Cell_Membrane->CMD_int Esterases Intracellular Esterases CMD_int->Esterases Hydrolysis Active_Metabolite Reactive Chloromethyl Species (Active Alkylating Agent) Esterases->Active_Metabolite Decanoic_Acid Decanoic Acid Esterases->Decanoic_Acid

Figure 2: Proposed intracellular activation pathway of this compound.

The Role of the Decanoate Moiety in Drug Delivery

The ten-carbon decanoate chain significantly increases the lipophilicity of the molecule. This property is expected to enhance its ability to cross cell membranes via passive diffusion, a critical step for reaching intracellular targets.[10]

Potential Synergistic Effects of Decanoate

Upon intracellular hydrolysis of this compound, decanoic acid is released. Decanoic acid itself is not an inert bystander and has been shown to possess biological activity.

Anti-Tumor Properties of Decanoic Acid

Recent studies have demonstrated that decanoic acid can exert anti-tumor effects in hepatocellular carcinoma by suppressing the c-Met signaling cascade.[11][12] It has also been shown to induce apoptosis in cancer cells.[12][13] This suggests that in the context of cancer therapy, the decanoate portion of the molecule could contribute to the overall therapeutic effect.

The Significance of Liposomal Formulation

The product description for this compound mentions its use in a liposomal formulation.[1] Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs. This formulation strategy can enhance the solubility, stability, and bioavailability of therapeutic agents. For a lipophilic molecule like this compound, a liposomal carrier could improve its delivery to target tissues and facilitate its interaction with cell membranes.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action of this compound, the following experimental protocols are proposed.

Cap-Dependent Endonuclease Inhibition Assay

This assay is designed to determine if this compound directly inhibits the enzymatic activity of a viral cap-dependent endonuclease.

Materials:

  • Recombinant viral polymerase complex (e.g., from influenza virus)

  • This compound

  • A known cap-dependent endonuclease inhibitor (e.g., baloxavir acid) as a positive control

  • A radiolabeled capped RNA substrate (e.g., ⁵'-³²P-m⁷Gppp-RNA)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Urea-polyacrylamide gel for electrophoresis

  • Phosphorimager for detection

Procedure:

  • Prepare a series of dilutions of this compound in the reaction buffer.

  • In a microcentrifuge tube, combine the recombinant polymerase complex with either this compound, the positive control, or a vehicle control (e.g., DMSO).

  • Pre-incubate the enzyme-inhibitor mixtures for a defined period (e.g., 30 minutes) at room temperature to allow for potential covalent modification.

  • Initiate the endonuclease reaction by adding the radiolabeled capped RNA substrate.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing formamide and a tracking dye.

  • Denature the samples by heating and load them onto a urea-polyacrylamide gel.

  • Perform electrophoresis to separate the cleaved and uncleaved RNA fragments.

  • Visualize the RNA fragments using a phosphorimager and quantify the band intensities.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Intracellular Esterase Activity Assay

This assay will determine if this compound is hydrolyzed by intracellular esterases.

Materials:

  • A relevant cell line (e.g., A549 for respiratory virus studies, or a cancer cell line)

  • This compound

  • Cell lysis buffer

  • A commercially available esterase activity assay kit (e.g., based on the conversion of a non-fluorescent substrate to a fluorescent product)

  • A plate reader for fluorescence detection

Procedure:

  • Culture the chosen cell line to confluency in a multi-well plate.

  • Treat the cells with various concentrations of this compound for different time points.

  • Wash the cells with PBS and lyse them using the cell lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Perform the esterase activity assay on the cell lysates according to the manufacturer's instructions.

  • Measure the fluorescence using a plate reader. A decrease in esterase activity in the presence of this compound would suggest it is being consumed as a substrate.

  • As a complementary approach, the appearance of decanoic acid in the cell culture medium and cell lysate can be quantified by LC-MS/MS.

G cluster_0 Experimental Workflow for Mechanistic Validation Hypothesis Hypothesis: CMD inhibits cap-dependent endonuclease and is a prodrug. Enzyme_Assay Protocol 7.1: Cap-Dependent Endonuclease Inhibition Assay Hypothesis->Enzyme_Assay Test for direct inhibition Esterase_Assay Protocol 7.2: Intracellular Esterase Activity Assay Hypothesis->Esterase_Assay Test for prodrug activation Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Esterase_Assay->Data_Analysis Conclusion Conclusion on Mechanism of Action Data_Analysis->Conclusion

Sources

An In-depth Technical Guide to the Cap-Dependent Endonuclease Inhibitory Mechanism of Chloromethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The cap-dependent endonuclease (CEN), an essential enzyme for the replication of influenza and other segmented negative-sense RNA viruses, represents a prime target for antiviral drug development. This guide provides a detailed examination of the inhibitory mechanism of chloromethyl decanoate (CMD), a compound featuring a reactive chloromethyl ketone moiety. We will explore the fundamental "cap-snatching" process that the endonuclease enables, delineate the architecture of the enzyme's active site, and present a scientifically grounded, proposed mechanism of covalent inhibition by CMD. This document synthesizes established principles of covalent enzyme inhibition with the known biochemistry of the viral endonuclease to offer a comprehensive technical resource. Included are detailed experimental protocols for assessing inhibitor activity and workflows for inhibitor characterization, designed to provide actionable insights for researchers in the field.

The Strategic Imperative: Targeting Viral Cap-Snatching

For viral messenger RNA (mRNA) to be translated by the host cell's ribosomes, it must possess a 5' cap structure (m7GpppXm). Viruses like influenza, which replicate in the nucleus, have evolved a clever mechanism to acquire this feature: "cap-snatching".[1][2] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, utilizes an intrinsic endonuclease activity to cleave the 5' cap, along with a short string of nucleotides, from host pre-mRNAs.[3] This stolen, capped fragment is then used as a primer to initiate the transcription of viral genes.[1]

This process is absolutely critical for viral proliferation, making the enzyme responsible—the cap-dependent endonuclease—an attractive and validated target for antiviral therapeutics.[4][5] Unlike neuraminidase inhibitors, which prevent viral release, targeting the endonuclease strikes at the very initiation of viral protein synthesis.[6] The clinical success of the CEN inhibitor baloxavir marboxil has validated this strategy, underscoring the value of developing novel inhibitors that target this mechanism.[5]

The Cap-Dependent Endonuclease (CEN) Active Site: A Two-Metal Catalytic Core

The CEN activity resides within the N-terminal domain of the Polymerase Acidic (PA) subunit of the influenza virus RdRp.[4][7] Structural and biochemical studies have revealed that the active site features a conserved motif of a histidine and a cluster of acidic residues (e.g., glutamic and aspartic acid).[7] This arrangement coordinates two divalent metal cations, typically manganese (Mn²⁺), which are essential for catalysis.[8] This two-metal-ion catalytic mechanism is a hallmark of many nucleases and integrases. The metal ions play a crucial role in activating a water molecule for nucleophilic attack on the phosphodiester backbone of the host mRNA and in stabilizing the transition state and the leaving group.

The vulnerability of this active site lies in its dependence on these precisely positioned metal ions and the reactivity of its surrounding amino acid residues, creating opportunities for targeted inhibition.

This compound: A Covalent Inhibitor Candidate

This compound (CMD) is an ester characterized by two key features: a long, ten-carbon decanoate fatty acid tail and a reactive chloromethyl ketone (CMK) functional group. While specific inhibitory data for CMD against CEN is not widely published, its chemical structure allows for a robust, mechanistically-driven hypothesis of its action.

  • The Decanoate Tail: This lipophilic chain likely enhances the compound's ability to interact with and cross cellular membranes, improving its bioavailability and access to the nuclear site of viral replication.

  • The Chloromethyl Ketone "Warhead": The CMK group is a well-established class of irreversible enzyme inhibitors. The electron-withdrawing nature of the adjacent ketone and the chlorine atom makes the terminal carbon highly electrophilic and susceptible to nucleophilic attack.

Proposed Mechanism of Irreversible Covalent Inhibition

The inhibitory action of this compound against the cap-dependent endonuclease is proposed to be a two-step process characteristic of covalent inhibitors:

  • Initial Non-Covalent Binding: The inhibitor first docks into the enzyme's active site, forming a reversible, non-covalent enzyme-inhibitor complex (E-I). The decanoate tail may form hydrophobic interactions within the substrate-binding groove, while the ketone and chloromethyl moieties are positioned in proximity to the catalytic residues.

  • Irreversible Covalent Bond Formation: Following initial binding, a nucleophilic residue within the active site—likely the catalytic histidine—attacks the electrophilic carbon of the chloromethyl group. This results in a substitution reaction where the chlorine atom is displaced as a leaving group, forming a stable, irreversible covalent bond between the inhibitor and the enzyme (E-I*).

This covalent modification permanently inactivates the enzyme, preventing it from binding to or cleaving host pre-mRNA, thereby halting the cap-snatching process and viral replication.

G cluster_2 Inhibition Pathway E Active Endonuclease (E) (His, Asp, Glu residues + 2x Mn²⁺) EI Reversible E-I Complex (Initial Docking) E->EI Step 1: Reversible Binding (k_on / k_off) I This compound (I) (Lipophilic Tail + Electrophilic CMK) I->EI EI->E Dissociation EI_star Irreversibly Inactivated Enzyme (E-I*) (Covalent Adduct Formed) EI->EI_star Step 2: Irreversible Covalent Attack (k_inact) G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Enzyme, Inhibitor Dilutions, Substrate) preinc 2. Pre-incubation (Enzyme + Inhibitor) Critical for covalent binding prep->preinc init 3. Reaction Initiation (Add Fluorescent Substrate) preinc->init read 4. Kinetic Reading (Measure Fluorescence Increase) init->read analyze 5. Data Analysis (Calculate Velocity, Determine IC₅₀) read->analyze

Sources

Chloromethyl Decanoate: Structural Dynamics and Synthetic Utility in Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloromethyl decanoate (CAS: 67317-62-8) represents a specialized class of


-haloalkyl esters utilized primarily as a derivatizing agent in medicinal chemistry.[1][2][3] Unlike simple alkyl esters, the chloromethyl moiety introduces a unique "soft" electrophilic center, enabling the synthesis of acyloxymethyl prodrugs . This guide dissects the molecule’s structural properties, provides a validated synthetic protocol, and details its mechanistic role in enhancing the oral bioavailability of carboxylic acid-containing pharmacophores.[4]

The Molecular Architecture

The efficacy of this compound lies in its bifunctional nature. It combines a highly lipophilic decyl chain with a reactive chloromethyl ester "warhead."

Structural Components[2][5][6][7][8][9][10]
  • The Lipophilic Tail (

    
    ):  A saturated decyl chain provides significant hydrophobicity (
    
    
    
    ). This domain facilitates passive diffusion across the lipid bilayer of the intestinal epithelium, a critical feature for improving the absorption of polar parent drugs.
  • The Ester Linkage: A standard ester bond that remains relatively stable during storage but is susceptible to enzymatic hydrolysis in vivo.

  • The Electrophilic Center (

    
    ):  The methylene group is flanked by two electronegative atoms (oxygen and chlorine). This arrangement creates a strong dipole, making the methylene carbon highly susceptible to nucleophilic attack (
    
    
    
    ) by carboxylate anions.
Visualization: Structural Reactivity Map

The following diagram illustrates the electronic environment and reactive sites of the molecule.

ChloromethylDecanoateStructure Tail Lipophilic Decyl Chain (C10) (Membrane Permeability) Carbonyl Carbonyl Core (Enzymatic Recognition) Tail->Carbonyl Inductive Stabilization ReactiveCenter Chloromethyl Group (-CH2Cl) (Electrophilic 'Warhead') Carbonyl->ReactiveCenter Electron Withdrawal

Figure 1: Functional decomposition of this compound showing the lipophilic driver and the electrophilic reactive center.

Physicochemical Profile

Precise characterization data is essential for formulation and synthesis planning. The high lipophilicity necessitates the use of non-polar solvents (e.g., DCM, Toluene) during handling.

PropertyValueRelevance
Molecular Formula

Stoichiometry calculations
Molecular Weight 220.74 g/mol Yield determination
Physical State Colorless to pale yellow oilLiquid handling required
Boiling Point ~265°C (Predicted)High boiling point; purification via vacuum distillation recommended
Density 0.981 g/cm³Volumetric dosing
LogP 4.9Indicates high membrane permeability
Solubility Soluble in DCM, THF, Toluene; Insoluble in waterRequires anhydrous conditions

Synthetic Protocol: The Zinc(II) Catalyzed Route[11][12]

While several routes exist, the reaction of acid chlorides with paraformaldehyde catalyzed by Zinc Chloride (


) is the industry standard for reliability and yield. This method avoids the use of highly carcinogenic bis(chloromethyl) ether byproducts common in older methods.
Reagents
  • Decanoyl Chloride (1.0 equiv): Freshly distilled if possible.

  • Paraformaldehyde (1.2 equiv): Source of the methylene unit.

  • Zinc Chloride (

    
    , catalytic):  Anhydrous (fused).
    
  • Solvent: Dichloromethane (DCM) or neat (solvent-free).

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain a positive pressure of Nitrogen (

    
    ).
    
  • Charging: Add anhydrous

    
     (1-2 mol%) and Paraformaldehyde (1.2 equiv) to the flask.
    
  • Addition: Add Decanoyl Chloride (1.0 equiv) dropwise at room temperature. Note: The reaction is slightly exothermic.

  • Reaction: Heat the mixture to 60°C for 2–4 hours. Monitor reaction progress via IR (disappearance of the acid chloride carbonyl stretch at ~1800

    
     and appearance of the ester carbonyl at ~1750 
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with DCM. Wash with saturated

    
     (rapidly, to remove trace acid) and then brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify the residue via vacuum distillation (high vacuum required due to high BP) to obtain the pure chloromethyl ester.
    
Workflow Visualization

SynthesisWorkflow Start Reagents: Decanoyl Chloride + Paraformaldehyde (Cat. ZnCl2) Heating Reaction Phase: Heat to 60°C for 2-4 Hours (N2 Atmosphere) Start->Heating Monitor In-Process Control (IPC): IR Spectroscopy (Target: ~1750 cm-1) Heating->Monitor Monitor->Heating Incomplete Workup Workup: DCM Dilution -> NaHCO3 Wash -> Drying Monitor->Workup Conversion >98% Purification Purification: Vacuum Distillation Workup->Purification Final Product: This compound Purification->Final

Figure 2: Operational workflow for the ZnCl2-catalyzed synthesis of this compound.

Mechanistic Reactivity: Prodrug Synthesis[4]

The primary application of this compound is the alkylation of drug carboxylates to form acyloxymethyl esters . This is a "double ester" prodrug strategy.[4]

The Mechanism[4]
  • Coupling: The drug (as a carboxylate salt) attacks the chloromethyl carbon of this compound in an

    
     fashion, displacing the chloride.
    
  • Bio-activation: Once in the systemic circulation, non-specific plasma esterases attack the terminal ester (the decanoate part).

  • Collapse: Hydrolysis of the terminal ester generates an unstable

    
    -hydroxy methyl intermediate, which spontaneously collapses (releasing formaldehyde) to regenerate the active parent drug.
    

ProdrugMechanism Drug Parent Drug (R-COO-) Prodrug Acyloxymethyl Prodrug Drug->Prodrug SN2 Coupling (K2CO3/DMF) Reagent Chloromethyl Decanoate Reagent->Prodrug Enzyme Esterase Hydrolysis Prodrug->Enzyme In Vivo Active Active Drug + Formaldehyde + Decanoic Acid Enzyme->Active Spontaneous Collapse

Figure 3: The "Double Ester" prodrug strategy utilizing this compound.

Analytical Characterization

To validate the identity of synthesized this compound, Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected NMR Signals ( )
  • 
     5.70 ppm (s, 2H):  The diagnostic singlet for the chloromethyl protons (
    
    
    
    ). This peak is significantly deshielded due to the adjacent oxygen and chlorine.
  • 
     2.35 ppm (t, 2H):  The 
    
    
    
    -methylene protons of the decyl chain (
    
    
    ).
  • 
     1.63 ppm (m, 2H):  The 
    
    
    
    -methylene protons.
  • 
     1.26 ppm (m, 12H):  The bulk methylene envelope of the decyl chain.
    
  • 
     0.88 ppm (t, 3H):  The terminal methyl group.
    
Infrared (IR) Spectroscopy[6]
  • 1760–1770

    
    :  Strong ester carbonyl (
    
    
    
    ) stretch.
  • ~1150

    
    :  C-O-C stretching vibration.
    

Safety and Handling

Warning: Chloromethyl esters are alkylating agents. They must be handled with extreme caution.

  • Toxicity: Potential carcinogen and severe skin/eye irritant.

  • Hydrolysis: Reacts slowly with moisture to release formaldehyde and HCl. Store in a desiccator at 4°C.

  • Neutralization: Spills should be treated with aqueous ammonia or concentrated sodium hydroxide to hydrolyze the ester and neutralize the alkylating potential.

References

  • Synthesis Protocol: Berliner, M. A., & Belecki, K. (2005).[5][6] Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers.[5][6] The Journal of Organic Chemistry, 70(23), 9618–9621.[6] Link

  • Prodrug Mechanism: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. Link

  • General Reactivity: U.S. National Library of Medicine. (n.d.). This compound (Compound).[2] PubChem.[2] Link

  • NMR Data Source: Reich, H. J.[7][8] (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[8] Link

Sources

Technical Guide: Safety and Handling of Chloromethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 67317-62-8 | Formula: C₁₁H₂₁ClO₂ | Class:


-Haloalkyl Ester / Alkylating Agent[1][2]

Part 1: Executive Technical Profile[3]

Chemical Identity & Application

Chloromethyl decanoate (also known as chloromethyl caprate) is a specialized electrophilic reagent used primarily in prodrug synthesis .[2][3] It serves as a "promoiety" donor, reacting with carboxylic acid-containing pharmacophores to form acyloxymethyl esters .[1][2][3][4]

This modification increases the lipophilicity of polar drugs, enhancing membrane permeability and oral bioavailability.[2][3] Once in systemic circulation, the promoiety undergoes enzymatic hydrolysis to release the active parent drug.[2][3]

Critical Hazard Assessment

WARNING: As a chloromethyl ester, this compound possesses structural alerts analogous to chloromethyl methyl ether (CMME), a known human carcinogen.[3] It acts as a direct-acting alkylating agent.[1][2][3]

Hazard ClassClassificationMechanism of Action
Carcinogenicity Category 1B (Presumed) Direct DNA alkylation via the electrophilic methylene group; release of formaldehyde upon hydrolysis.[1][2][3]
Acute Toxicity Category 3 (Inhalation/Oral) Systemic alkylation of proteins; respiratory irritation.[2][3]
Reactivity Moisture Sensitive Rapidly hydrolyzes in water/humid air to form decanoic acid, HCl, and formaldehyde.[3]
Corrosivity Skin/Eye Irritant Lipophilic nature allows rapid dermal penetration followed by local hydrolysis and tissue damage.[2][3]

Part 2: Mechanism of Action & Reactivity[3]

The "Trojan Horse" Strategy (Prodrug Mechanism)

Understanding the safety profile requires understanding the chemical utility.[2][3] this compound is designed to be unstable in biological systems.[2][3] It masks the polar charge of a drug, allowing it to cross lipid membranes.[2][3]

Figure 1: Metabolic Fate & Bioactivation Pathway

The following diagram illustrates the lifecycle of a this compound-derived prodrug, highlighting the release of toxic byproducts (Formaldehyde) that necessitate rigorous safety controls.[1][3]

MetabolicFate Prodrug Acyloxymethyl Prodrug Intermediate Unstable Hydroxymethyl Ester Prodrug->Intermediate Enzymatic Hydrolysis Esterase Esterase (Plasma/Liver) Esterase->Prodrug Spontaneous Spontaneous Collapse Intermediate->Spontaneous ActiveDrug Active Drug (R-COOH) Spontaneous->ActiveDrug Decanoic Decanoic Acid (Fatty Acid) Spontaneous->Decanoic Formaldehyde Formaldehyde (Toxic Byproduct) Spontaneous->Formaldehyde

Caption: In vivo bioactivation pathway showing the release of the active drug alongside formaldehyde and decanoic acid.

Stability & Incompatibility[2][3]
  • Hydrolysis: The chloromethyl ester bond is highly susceptible to nucleophilic attack by water.[2][3]

    • Reaction:

      
      [1][3]
      
  • Incompatibilities: Strong bases, oxidizing agents, and protic solvents (alcohols/amines) unless intended for synthesis.[3]

Part 3: Operational Handling Protocols

Engineering Controls

Do NOT handle this compound on an open bench.

  • Primary Containment: All weighing and transfer operations must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[2][3]

  • Glove Box: For high-purity synthesis or handling >1g quantities, use an inert atmosphere (Argon/Nitrogen) glove box to prevent hydrolysis and inhalation exposure.[1][2][3]

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Ocular Chemical Splash Goggles + Face ShieldPrevents corneal damage from corrosive hydrolysis products (HCl).[1][2][3]
Dermal Double-gloving required.[1][2][3] Inner: Nitrile (4 mil) Outer: Laminate film (Silver Shield/4H)Standard nitrile is permeable to lipophilic alkyl halides over time.[1][2][3] Laminate film offers >4hr breakthrough time.[2][3]
Respiratory P100/OV Cartridge (if outside hood)Protects against organic vapors and acid gases (HCl).[2][3]
Synthesis Protocol: Prodrug Derivatization

Standard Operating Procedure for converting a Carboxylic Acid Drug (R-COOH) to a Prodrug.[1][3]

  • Preparation: Dry the parent drug (R-COOH) thoroughly.[1][2][3] Water will consume the reagent.[2][3]

  • Activation: Dissolve R-COOH in anhydrous DMF or DCM. Add a non-nucleophilic base (e.g., Cs₂CO₃ or DIPEA).[2][3]

  • Addition: Add This compound (1.1 - 1.5 equivalents) dropwise at 0°C.

    • Why? Low temperature mitigates uncontrolled exothermic hydrolysis if moisture is present.[2][3]

  • Reaction: Allow to warm to Room Temperature (RT) and stir under Argon. Monitor via TLC/LC-MS.[1][2][3]

  • Quenching: Quench excess reagent with saturated aqueous NH₄Cl .

    • Mechanism:[3][5] Ammonium ions react with residual alkylating agent, neutralizing its electrophilicity.[2][3]

Part 4: Emergency Response & Waste Management[3]

Decontamination & Spills

In the event of a spill, speed is critical to prevent volatilization.[2][3]

Figure 2: Emergency Decision Logic

Decision tree for managing spills and exposure incidents.

SafetyLogic Incident Incident Detected Type Identify Type Incident->Type SmallSpill Small Spill (<10mL) In Fume Hood Type->SmallSpill LargeSpill Large Spill / Outside Hood Type->LargeSpill SkinExp Skin Exposure Type->SkinExp ActionSmall Absorb with Vermiculite Quench with 10% NH4OH SmallSpill->ActionSmall ActionLarge Evacuate Lab Activate Hazmat Team LargeSpill->ActionLarge ActionSkin Drench 15min (Safety Shower) Do NOT scrub (increases absorption) SkinExp->ActionSkin

Caption: Protocol for immediate response to spills or exposure. Note the specific prohibition on scrubbing skin.[3]

Waste Disposal[2][3][6]
  • Segregation: Do not mix with general organic waste immediately.[2][3]

  • Deactivation: Treat waste streams containing this compound with a solution of 10% aqueous ammonia or sodium carbonate and stir for 24 hours.[2][3] This converts the alkyl halide to a harmless amino-ester or alcohol before disposal.[1][2][3]

  • Labeling: Mark as "Deactivated Alkylating Agent" + "Formaldehyde Hazard".

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572571, this compound.[2][3] Retrieved from [Link]

  • Elferink, H., et al. (2022). Chloromethyl Glycosides as Versatile Synthons to Prepare Glycosyloxymethyl-Prodrugs.[2][3][6] Chemistry – A European Journal.[2][3] Retrieved from [Link]

  • U.S. EPA. Chloromethyl Methyl Ether (CMME) Hazard Summary.[1][2][3] (Structural Analog Safety Reference). Retrieved from [Link]

Sources

Technical Whitepaper: Chloromethyl Decanoate in Prodrug Design and Bio-Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Chloromethyl decanoate (CAS: 67317-62-8 / 24393-54-2) is a specialized alkylating reagent used primarily in medicinal chemistry to synthesize acyloxymethyl prodrugs . Unlike active pharmaceutical ingredients (APIs) that bind to specific receptors, the biological "activity" of this compound is defined by its ability to modify the physicochemical properties of a parent drug—specifically transforming polar, hydrophilic molecules (carboxylates, phosphates, amines) into lipophilic esters capable of passive membrane diffusion.

This guide details the mechanism of action, synthesis protocols, and safety considerations for researchers utilizing this moiety to enhance oral bioavailability.

Part 2: Chemical & Biological Mechanism

The Prodrug Strategy (Mechanism of Action)

This compound functions as a "promoiety."[1] It is covalently attached to a drug to mask ionizable groups, thereby increasing the partition coefficient (LogP). Once the prodrug enters the systemic circulation, it undergoes a specific bioactivation cascade.

The Bioactivation Cascade

The biological utility of the this compound moiety relies on its susceptibility to hydrolysis by ubiquitous carboxylesterases (primarily hCE1 in the liver and hCE2 in the intestine).

The Pathway:

  • Absorption: The lipophilic prodrug crosses the intestinal epithelium via passive diffusion.

  • Enzymatic Hydrolysis: Esterases cleave the ester bond between the decanoic acid and the methylene linker.

  • Spontaneous Collapse: The resulting hydroxymethyl intermediate is chemically unstable and spontaneously decomposes, releasing the active parent drug and formaldehyde.

Bioactivation Figure 1: Bioactivation pathway of this compound prodrugs via esterase hydrolysis. Prodrug Drug-O-CH2-O-CO-C9H19 (Lipophilic Prodrug) Intermediate [Drug-O-CH2-OH] (Unstable Hemiacetal) Prodrug->Intermediate Hydrolysis Enzyme Carboxylesterase (hCE1 / hCE2) Enzyme->Prodrug Products Active Drug (Drug-OH) + Decanoic Acid + Formaldehyde (HCHO) Intermediate->Products Spontaneous Decomposition

Biological Activity of Metabolites

While the ester itself is a delivery vehicle, its metabolites possess distinct biological activities that must be accounted for in toxicity and efficacy studies:

MetaboliteBiological Activity / Concern
Decanoic Acid (Capric Acid) Antimicrobial: Disrupts bacterial cell membranes.Neurological: AMPA receptor inhibition (anticonvulsant properties).Metabolic: Substrate for beta-oxidation; ketogenic.
Formaldehyde Toxicity: Genotoxic and carcinogenic. Rapidly metabolized by aldehyde dehydrogenase, but local accumulation can cause cytotoxicity.
Chloride Ion Biologically inert at generated concentrations.

Part 3: Synthesis & Quality Control

Synthesis Protocol

The synthesis of this compound requires careful control of moisture and temperature to prevent premature hydrolysis or polymerization. The most robust method involves the reaction of decanoic acid with chloromethyl chlorosulfate.

Reagents:

  • Decanoic acid (1.0 eq)

  • Tetrabutylammonium hydrogensulfate (Phase transfer catalyst, 0.05 eq)

  • Sodium bicarbonate (4.0 eq)

  • Chloromethyl chlorosulfate (1.1 eq)

  • Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve decanoic acid (e.g., 5.7 mmol) in DCM (20 mL). Add water (20 mL), tetrabutylammonium hydrogensulfate, and sodium bicarbonate.

  • Reaction: Cool the biphasic mixture to 0°C. Dropwise add chloromethyl chlorosulfate over 10 minutes.

  • Stirring: Allow the mixture to warm to room temperature and stir vigorously for 18–24 hours. The phase transfer catalyst ensures reaction at the interface.

  • Extraction: Separate the organic (DCM) layer. Wash the aqueous layer twice with fresh DCM.

  • Purification: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Yield: Expect a pale yellow oil (Yield: ~75–88%).

Critical Quality Attribute (CQA):

  • 1H NMR (CDCl3): Look for the characteristic singlet of the chloromethyl group (

    
    ) at approximately δ 5.70 ppm .
    
Stability Testing (In Vitro)

Before in vivo application, the stability of the chloromethyl ester must be validated to ensure it does not degrade in the formulation vehicle.

Protocol:

  • Incubate the prodrug (10 µM) in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) at 37°C.

  • Sample at t = 0, 15, 30, 60, and 120 min.

  • Analyze via HPLC-UV/MS.

  • Acceptance Criteria: <5% degradation in SGF (2 hours) ensures the prodrug survives the stomach to reach the intestine.

Part 4: Safety & Toxicology

Genotoxicity Risks

Chloromethyl esters are alkylating agents .[2] The unreacted reagent (this compound) is potentially mutagenic because the alpha-halo ester can alkylate DNA bases.

  • Risk Mitigation: Final prodrugs must be purified to remove trace this compound to <1 ppm levels (check ICH M7 guidelines for mutagenic impurities).

Formaldehyde Load

The hydrolysis releases equimolar amounts of formaldehyde.

  • Calculation: A 500 mg dose of a prodrug (MW ~500) releases ~1 mmol of formaldehyde (~30 mg).

  • Context: This is generally within the metabolic capacity of the liver (aldehyde dehydrogenase), but chronic high-dose administration requires toxicological assessment of the liver and intestinal mucosa.

Part 5: References

  • Synthesis of Chloromethyl Esters:

    • Source: Patent WO2020099341A1. "Antibiotic compounds, methods of manufacturing the same."

    • URL:

  • Prodrug Bioactivation Mechanisms:

    • Title: "Hydrolysis of Esters: Mechanisms and Catalysis."

    • Source: Chemistry LibreTexts.

    • URL:[Link]

  • Toxicity of Chloromethyl Ethers:

    • Title: "Report on Carcinogens: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether."[3]

    • Source: National Toxicology Program (NTP).

    • URL:[Link]

  • Decanoic Acid Biological Activity:

    • Title: "Decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells."

    • Source: PubMed (General Reference for Decanoic Acid activity).

    • URL:[Link]

Sources

Methodological & Application

Liposome Formulation Protocol for Chloromethyl Decanoate: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, step-by-step protocol for the formulation of liposomes encapsulating chloromethyl decanoate. This guide is intended for researchers, scientists, and drug development professionals seeking to develop a stable and effective delivery system for this hydrophobic compound. The protocol emphasizes the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Liposomal Encapsulation of this compound

This compound is a fatty acid ester that has garnered interest for its potential therapeutic applications, including its role as an inhibitor of cap-dependent endonuclease, which can affect cell proliferation.[1] However, its hydrophobic nature presents a significant challenge for direct administration in aqueous physiological environments, limiting its bioavailability and therapeutic efficacy. Liposomal encapsulation offers a proven strategy to overcome these limitations.

Liposomes are microscopic, spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[2][3] For a hydrophobic molecule like this compound, the lipid bilayer serves as a natural carrier, effectively increasing its solubility in aqueous media.[1] This encapsulation can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially enhance its delivery to target cells.

The most common and reproducible method for preparing liposomes, particularly for hydrophobic drugs, is the thin-film hydration technique.[2][4][5][6] This method involves dissolving the lipids and the hydrophobic drug in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film.[2][3][5][6] Subsequent hydration of this film with an aqueous medium leads to the self-assembly of lipids into multilamellar vesicles (MLVs).[2] These MLVs can then be downsized to form smaller, more uniform unilamellar vesicles (SUVs or LUVs) through processes like sonication or extrusion.[3][6]

This protocol will detail the thin-film hydration method followed by extrusion for the preparation of this compound-loaded liposomes.

Materials and Equipment

Materials
  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

  • Drug:

    • This compound (Molecular Formula: C₁₁H₂₁ClO₂)[7][8]

  • Solvents:

    • Chloroform

    • Methanol

  • Aqueous Buffer:

    • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment
  • Rotary evaporator

  • Water bath

  • Round-bottom flasks (50 mL)

  • Glass vials

  • Syringes

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Probe sonicator (optional)

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

  • UV-Vis Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifuge

Experimental Protocol: Step-by-Step Formulation

This protocol is designed to produce liposomes with a target size of approximately 100-150 nm, a size range often considered efficient for intravenous drug delivery.[9]

Preparation of the Lipid and Drug Solution

The initial step involves the complete dissolution of lipids and the hydrophobic drug in an organic solvent to ensure a homogenous mixture.

  • Lipid Selection Rationale: DSPC is chosen as the primary phospholipid due to its high transition temperature (Tc), which contributes to the formation of more stable and less leaky liposomes at physiological temperatures. Cholesterol is incorporated to modulate the fluidity of the lipid bilayer, enhancing its stability and reducing drug leakage.[4]

  • Molar Ratio: A molar ratio of DSPC to cholesterol of 7:3 is recommended as a starting point, as this has been shown to form stable bilayers.[4][10]

  • Drug-to-Lipid Ratio: A drug-to-lipid weight ratio of 1:20 is a common starting point for encapsulating hydrophobic drugs.[4][10]

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 7 µmol of DSPC, 3 µmol of cholesterol, and the desired amount of this compound (e.g., for a 1:20 drug:lipid ratio) in 5 mL of a chloroform:methanol (2:1 v/v) solvent mixture.

    • Gently swirl the flask until all components are fully dissolved, resulting in a clear solution.

Thin-Film Formation

The organic solvent is removed under reduced pressure to create a thin, uniform lipid-drug film on the inner surface of the flask.

  • Procedure:

    • Attach the round-bottom flask to a rotary evaporator.

    • Set the water bath temperature to 40°C.

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvent.

    • Continue rotation until a thin, uniform, and dry lipid film is formed on the inner wall of the flask.

    • To ensure complete removal of residual solvent, place the flask in a vacuum oven overnight at a temperature just above the transition temperature of the lipid (for DSPC, the Tc is ~55°C).[4][10]

Hydration of the Lipid Film

The dried lipid film is hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).

  • Hydration Temperature: The hydration temperature must be above the phase transition temperature (Tc) of the lipid with the highest Tc to ensure the lipids are in a fluid state, which is crucial for proper vesicle formation.[2]

  • Procedure:

    • Pre-heat the hydration buffer (PBS, pH 7.4) to 60°C.

    • Add 5 mL of the pre-heated PBS to the round-bottom flask containing the dry lipid film.

    • Immediately begin to agitate the flask by hand or by using the rotary evaporator (without vacuum) with the flask immersed in a 60°C water bath.

    • Continue hydration with agitation for 30-60 minutes. The lipid film will gradually peel off the flask wall and form a milky suspension of MLVs.[2]

    • For improved hydration, the suspension can be vortexed for 2 minutes.[4]

Liposome Sizing: Extrusion

The heterogeneous MLV suspension is downsized to produce more uniform large unilamellar vesicles (LUVs) of a defined size.

  • Extrusion Rationale: Extrusion through polycarbonate membranes with a specific pore size is a widely used method to produce liposomes with a narrow size distribution.[3][6]

  • Procedure:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Maintain the extruder assembly at a temperature above the Tc of the lipid (e.g., 60°C) to prevent the lipids from solidifying during extrusion.

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This ensures that the final product is collected in the opposite syringe.

    • The resulting translucent suspension contains LUVs with a size close to the pore size of the membrane used.

Workflow for Liposome Formulation of this compound

Liposome_Formulation_Workflow cluster_0 Step 1: Preparation of Lipid-Drug Solution cluster_1 Step 2: Thin-Film Formation cluster_2 Step 3: Hydration cluster_3 Step 4: Sizing cluster_4 Step 5: Purification A Dissolve DSPC, Cholesterol, & this compound in Chloroform:Methanol B Rotary Evaporation (40°C) A->B C Vacuum Oven Drying (> Tc) B->C Complete Solvent Removal D Add pre-heated PBS (pH 7.4) (> Tc) C->D E Agitate/Vortex to form MLVs D->E F Extrusion through 100 nm membrane (> Tc) E->F G Remove unencapsulated drug (e.g., Centrifugation) F->G

Sources

Application Notes & Protocols: Chloromethyl Decanoate Lipid Nanoparticle Drug Delivery in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology.

I. Introduction: A Prodrug Strategy for Enhanced Cancer Cell Cytotoxicity

Chloromethyl decanoate (CMD) is a lipophilic ester derivative with potential applications in cancer therapy.[1][2] Its chemical structure, featuring a decanoate chain, suggests increased membrane permeability, a desirable trait for intracellular drug delivery.[1] The core concept behind its use is a prodrug strategy, where the molecule is designed to be relatively inert until it reaches the target site. Within the tumor microenvironment, which is often characterized by elevated levels of specific enzymes like esterases, the decanoate ester linkage can be cleaved.[3][4][5] This enzymatic action is hypothesized to release a cytotoxic payload, thereby concentrating the therapeutic effect within cancer cells and potentially reducing systemic toxicity.

The chloromethyl group is a known alkylating agent, which can form covalent bonds with nucleophilic sites on biomolecules, including DNA.[6] This alkylation can disrupt DNA replication and transcription, ultimately leading to apoptosis. The proposed mechanism of action for the activated form of CMD also includes the inhibition of cap-dependent endonuclease, an enzyme crucial for viral replication and also implicated in cellular proliferation.[1]

To overcome the poor aqueous solubility of this hydrophobic compound and to facilitate its delivery to tumor tissues, formulation into a lipid-based nanocarrier is an effective strategy.[7][8][9] Lipid nanoparticles (LNPs) can encapsulate hydrophobic drugs, protect them from degradation in the bloodstream, and improve their pharmacokinetic profile.[10][11][12] Furthermore, nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, a phenomenon resulting from the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors.[13]

This document provides a comprehensive guide to the formulation, characterization, and preclinical evaluation of this compound-loaded Lipid Nanoparticles (CMD-LNPs) in cancer models.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective drug delivery system.

PropertyValueSource
Molecular Formula C11H21ClO2[1][2]
Molecular Weight 220.73 g/mol [1][2]
Appearance Colorless liquid (predicted)[6]
Density 0.981 g/cm³[1]
SMILES CCCCCCCCCC(=O)OCCl[1][2]
IUPAC Name This compound[2][14]

III. Formulation of this compound-Loaded Lipid Nanoparticles (CMD-LNPs)

The following protocol details the preparation of CMD-LNPs using a microfluidic mixing method, which allows for reproducible and scalable production of nanoparticles with homogenous characteristics.[7]

A. Rationale for Component Selection
  • Lipid Matrix: A combination of a solid lipid (e.g., tristearin) and a liquid lipid (e.g., oleic acid) is used to create a less-ordered lipid core. This nanostructured lipid carrier (NLC) approach can enhance drug loading and prevent drug expulsion during storage.[15]

  • Emulsifiers: A combination of surfactants such as Polysorbate 80 and a co-surfactant like soy lecithin is used to stabilize the nanoparticle dispersion and prevent aggregation. Polysorbate 80 also aids in reducing opsonization and prolonging circulation time.

  • This compound (CMD): The active pharmaceutical ingredient (API), which is hydrophobic and will be entrapped within the lipid core of the nanoparticle.

B. Protocol for CMD-LNP Formulation

1. Preparation of the Lipid Phase: a. In a glass vial, combine 150 mg of tristearin and 100 mg of oleic acid. b. Add 20 mg of this compound to the lipid mixture. c. Heat the mixture to 70°C in a water bath until all components are completely melted and a clear, homogenous lipid phase is formed.

2. Preparation of the Aqueous Phase: a. In a separate glass vial, dissolve 50 mg of Polysorbate 80 and 30 mg of soy lecithin in 10 mL of deionized water. b. Heat the aqueous phase to 70°C.

3. Nanoparticle Formation via Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., NanoAssemblr®). b. Load the molten lipid phase into one syringe and the heated aqueous phase into another. c. Set the flow rate ratio of the aqueous phase to the lipid phase at 5:1. d. Initiate the mixing process. The rapid mixing of the two phases will cause the precipitation of the lipid into nanoparticles, encapsulating the CMD. e. Collect the resulting nanoparticle dispersion.

4. Purification: a. Allow the nanoparticle dispersion to cool to room temperature. b. To remove any unencapsulated drug, the dispersion can be dialyzed against deionized water using a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa for 24 hours.

IV. Physicochemical Characterization of CMD-LNPs

Proper characterization of the formulated nanoparticles is crucial to ensure quality, stability, and predictable in vivo performance.[16]

A. Protocol for Particle Size and Zeta Potential Analysis

1. Sample Preparation: a. Dilute the CMD-LNP dispersion with deionized water to an appropriate concentration for analysis (typically a 1:100 dilution).

2. Dynamic Light Scattering (DLS) for Particle Size: a. Transfer the diluted sample to a cuvette. b. Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. An acceptable PDI is generally below 0.3, indicating a homogenous population of nanoparticles.[17]

3. Laser Doppler Velocimetry for Zeta Potential: a. Transfer the diluted sample to a specialized zeta potential cell.[18] b. Measure the zeta potential. A zeta potential between -30 mV and +30 mV is generally considered optimal for stability in the bloodstream.[17]

B. Protocol for Encapsulation Efficiency and Drug Loading

1. Separation of Free Drug: a. Use ultrafiltration-centrifugation devices (e.g., Amicon® Ultra) with a 10 kDa MWCO to separate the nanoparticles from the aqueous phase containing unencapsulated CMD. b. Centrifuge the CMD-LNP dispersion according to the device manufacturer's instructions. c. Collect the filtrate (containing free drug) and the retentate (containing CMD-LNPs).

2. Quantification of CMD: a. Develop and validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of CMD. b. Measure the concentration of CMD in the filtrate to determine the amount of unencapsulated drug. c. To determine the total amount of CMD, disrupt a known volume of the original CMD-LNP dispersion with a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the CMD concentration by HPLC.

3. Calculation: a. Encapsulation Efficiency (EE%):

  • EE% = [(Total Drug - Free Drug) / Total Drug] x 100[19] b. Drug Loading (DL%):
  • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100[19]
ParameterTarget ValueRationale
Particle Size < 200 nmTo facilitate passive tumor targeting via the EPR effect and efficient cellular uptake.[17]
Polydispersity Index (PDI) < 0.3Indicates a narrow and homogenous size distribution.
Zeta Potential -10 to -30 mVA negative surface charge helps to prevent aggregation and reduces non-specific interactions with blood components.
Encapsulation Efficiency > 80%High encapsulation ensures efficient drug delivery and minimizes the side effects of the free drug.

V. In Vitro Evaluation in Cancer Cell Models

In vitro cytotoxicity assays are essential for determining the therapeutic potential of the CMD-LNP formulation.[20][21][22]

A. Cell Culture
  • Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

B. Protocol for MTT Cytotoxicity Assay

1. Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Allow the cells to adhere and grow for 24 hours.

2. Treatment: a. Prepare serial dilutions of free CMD, empty LNPs, and CMD-LNPs in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the treatment solutions. c. Include untreated cells as a negative control. d. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals. c. Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for each treatment group.

VI. In Vivo Evaluation in Xenograft Cancer Models

Animal models are crucial for evaluating the in vivo efficacy, biodistribution, and pharmacokinetics of the CMD-LNP formulation.[23][24][25]

A. Animal Model
  • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Subcutaneously inject the selected cancer cell line into the flank of the mice to establish tumors.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³) before starting the treatment.[26]

B. Protocol for In Vivo Efficacy Study

1. Animal Grouping: a. Randomly divide the tumor-bearing mice into treatment groups (n=5-8 per group):

  • Group 1: Saline (Control)
  • Group 2: Empty LNPs
  • Group 3: Free CMD
  • Group 4: CMD-LNPs

2. Treatment Administration: a. Administer the treatments via intravenous (tail vein) injection every three days for a total of five injections. b. The dosage of CMD should be determined from preliminary toxicity studies.

3. Monitoring: a. Measure the tumor volume and body weight of the mice every other day. b. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, TUNEL assay for apoptosis).

C. Protocol for Biodistribution and Pharmacokinetic Study

1. Administration and Sample Collection: a. Administer a single intravenous dose of CMD-LNPs to a separate cohort of tumor-bearing mice. b. At predetermined time points (e.g., 1, 4, 8, 24, and 48 hours), collect blood samples via cardiac puncture.[27] c. After blood collection, perfuse the animals with saline and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart).

2. Sample Analysis: a. Extract CMD from the plasma and homogenized organ tissues. b. Quantify the concentration of CMD using a validated LC-MS/MS method.

3. Data Analysis: a. Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).[10][11][12][28] b. Quantify the amount of CMD accumulated in the tumor and other organs to assess the targeting efficiency and potential off-target toxicity.[27]

VII. Visualizations

A. Proposed Mechanism of CMD-LNP Action

G cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular CMD-LNP CMD-LNP Tumor_Cell Tumor_Cell CMD-LNP->Tumor_Cell EPR Effect & Cellular Uptake CMD Chloromethyl Decanoate Esterase Esterase Payload Cytotoxic Payload (Alkylating Agent) Esterase->Payload Release CMD->Esterase Cleavage DNA DNA Payload->DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis Induction

Caption: Proposed mechanism of action for CMD-LNPs in the tumor microenvironment.

B. Experimental Workflow

G Formulation CMD-LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, Zeta, EE%, DL%) Formulation->Characterization InVitro In Vitro Studies (Cytotoxicity Assay) Characterization->InVitro InVivo In Vivo Studies (Xenograft Model) Characterization->InVivo DataAnalysis Data Analysis & Conclusion InVitro->DataAnalysis Efficacy Efficacy Study (Tumor Growth Inhibition) InVivo->Efficacy Biodistribution Biodistribution & PK (Drug Accumulation) InVivo->Biodistribution Efficacy->DataAnalysis Biodistribution->DataAnalysis

Caption: Overall experimental workflow for the preclinical evaluation of CMD-LNPs.

VIII. References

  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance. Retrieved from [Link]

  • R Discovery. (2024, February 8). Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, January 9). Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Dovepress. (2026, January 30). Research progress of nano-drug delivery system based on photothermal t. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular Uptake of Nanoparticles: Journey Inside the Cell. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 16). Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Drug-Loaded Nanoparticles. Retrieved from [Link]

  • ACS Publications. (n.d.). Pharmacokinetics and Biodistribution of Nanoparticles. Retrieved from [Link]

  • Frontiers. (n.d.). Tumor Decelerating and Chemo-Potentiating Action of Methyl Jasmonate on a T Cell Lymphoma In Vivo: Role of Altered Regulation of Metabolism, Cell Survival, Drug Resistance, and Intratumoral Blood Flow. Retrieved from [Link]

  • ACS Publications. (n.d.). In Vivo Tumor Targeting and Image-Guided Drug Delivery with Antibody-Conjugated, Radiolabeled Mesoporous Silica Nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Zeta Potential of Nanoparticles. Retrieved from [Link]

  • Wilhelm Lab. (n.d.). Concepts of nanoparticle cellular uptake, intracellular trafficking, and kinetics in nanomedicine. Retrieved from [Link]

  • Chinese Chemical Society. (2021, June 29). Esterase-Activated Theranostic Prodrug for Dual Organelles-Targeted Imaging and Synergetic Chemo-Photodynamic Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nanoparticle-Based Drug Delivery Systems Targeting Tumor Microenvironment for Cancer Immunotherapy Resistance: Current Advances and Applications. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • YouTube. (2018, July 23). Pharmacology - Chemotherapy agents (MOA, Alkalating, antimetabolites, topoisomerase, antimitotic). Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, July 9). Pharmacokinetics and biodistribution of nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Retrieved from [Link]

  • Angene. (n.d.). DECANOIC ACID, CHLOROMETHYL ESTER(CAS# 67317-62-8). Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (2020, April 29). 9. Pharmacokinetics and biodistribution of the nanoparticles. Retrieved from [Link]

  • RSC Publishing. (2025, August 12). Esterase-induced release of a theranostic prodrug in lysosomes for improved therapeutic efficacy and lower systemic toxicity. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Characterization and Sample Preparation Strategies for Nanoformulations. Retrieved from [Link]

  • MDPI. (2025, January 9). Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems. Retrieved from [Link]

  • Springer. (2025, August 9). Mechanisms of cellular uptake of nanoparticles and their effect on drug delivery. Retrieved from [Link]

  • Inovapotek. (2018, May 30). FutForm WP4 – D4.1 - Standardized protocols for the formulation of nanoparticles with defined properties. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Encapsulation efficiency (EE%) and drug loading (DL%) of.... Retrieved from [Link]

  • Kosheeka. (2025, April 9). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Pharmacokinetics and Biodistribution of Nanomaterials. Retrieved from [Link]

  • MDPI. (n.d.). Biological Nanocarriers in Cancer Therapy: Cutting Edge Innovations in Precision Drug Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Application and design of esterase-responsive nanoparticles for cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 19). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prodrug Applications for Targeted Cancer Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biodistribution and Pharmacokinetic Analysis of Combination Lonidamine and Paclitaxel Delivery in an Orthotopic Animal Model of Multi-drug Resistant Breast Cancer Using EGFR-Targeted Polymeric Nanoparticles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 20). Drug Delivery Systems for Localized Cancer Combination Therapy. Retrieved from [Link]

  • bioRxiv. (2023, November 29). Intratumoral Delivery of Chlorine Dioxide Exploits its ROS-like Properties: A Novel Paradigm for Effective Cancer Therapy. Retrieved from [Link]

Sources

Application Note: Enhancing Cellular Permeability of Acidic Compounds via Decanoyloxymethyl Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Chloromethyl Decanoate (CMD) as a reagent for synthesizing lipophilic prodrugs to improve the cellular uptake of carboxylic acid-containing pharmacophores. While CMD itself is a reactive alkylating agent and not typically used as a standalone cell culture supplement, it is a critical "promoiety" reagent. It reacts with polar drugs to form decanoyloxymethyl esters , which mask the charged carboxyl group, enabling passive diffusion across the cell membrane. Once intracellular, ubiquitous esterases hydrolyze the ester, releasing the active parent drug, formaldehyde, and decanoic acid.

This note provides the rationale, synthesis overview, and specific cell culture protocols to validate the stability, uptake, and safety of these conjugates.

Mechanism of Action

The core challenge addressed by CMD is membrane permeability . Many potent acidic drugs (e.g., beta-lactams, NSAIDs, phosphonates) are ionized at physiological pH, preventing passive diffusion through the lipid bilayer.

The Decanoyloxymethyl Strategy

CMD attaches a ten-carbon (decanoate) aliphatic chain to the drug via a formaldehyde linker. This modification:

  • Masks the Negative Charge: Converts the ionized carboxylate (

    
    ) to a neutral ester.
    
  • Increases Lipophilicity: The C10 chain significantly raises the logP, driving membrane partitioning.

  • Ensures Intracellular Release: The "double ester" (acyloxymethyl) linkage is highly susceptible to intracellular carboxylesterases, ensuring rapid regeneration of the active drug.

Pathway Diagram

The following diagram illustrates the lifecycle of a CMD-modified drug from synthesis to intracellular activation.

CMD_Mechanism Reagent This compound (CMD) Prodrug Decanoyloxymethyl Prodrug Reagent->Prodrug S_N2 Alkylation (in chem lab) Drug Parent Drug (R-COOH) Drug->Prodrug S_N2 Alkylation (in chem lab) Membrane Cell Membrane (Lipid Bilayer) Prodrug->Membrane Passive Diffusion Inside Intracellular Cytosol Membrane->Inside Translocation Esterase Carboxylesterase (Enzyme) Inside->Esterase Substrate Binding ActiveDrug Active Drug (R-COOH) Esterase->ActiveDrug Hydrolysis Byproducts Byproducts: Formaldehyde + Decanoic Acid Esterase->Byproducts

Figure 1: Mechanism of drug delivery using this compound. The reagent masks the drug for entry, and cellular enzymes strip the mask to activate the compound.

Safety & Toxicity Considerations (Critical)

Before introducing CMD-derived compounds to cell culture, researchers must account for the biological activity of the breakdown products.

ComponentOriginBiological Impact in Cell Culture
Parent Drug The payloadDesired pharmacological effect.
Decanoic Acid The tailFatty acid. Generally non-toxic at low

M. Can act as a PPAR agonist, potentially altering lipid metabolism gene expression.
Formaldehyde The linkerToxic. Released in equimolar amounts to the drug. Can cause DNA cross-linking and cytotoxicity if concentrations exceed cellular detoxification capacity (Formaldehyde Dehydrogenase).

Warning: Do not add unreacted this compound directly to cells. It is a potent alkylating agent (mutagenic) and will react non-specifically with membrane proteins, causing necrosis. Only purified prodrugs should be applied.

Experimental Protocols

Protocol A: Synthesis of the Prodrug (Brief Context)

Note: This step is performed in a chemical fume hood, not the biosafety cabinet.

  • Reagents: Dissolve Parent Drug (1.0 eq) in dry DMF.

  • Base: Add

    
     or 
    
    
    
    (1.5 eq) to deprotonate the acid.
  • Alkylation: Add This compound (1.2 eq) dropwise.

  • Reaction: Stir at roughly 40-60°C for 3-6 hours (monitor via TLC/LC-MS).

  • Purification: Extract with EtOAc/Water and purify via silica flash chromatography. Crucial: You must remove unreacted CMD to avoid false toxicity data in cell culture.

Protocol B: Plasma/Media Stability Assay

Prodrugs often fail because they hydrolyze in the culture media (due to serum esterases) before entering the cell. This assay validates the delivery system.

Materials:

  • Complete Cell Culture Media (e.g., DMEM + 10% FBS).

  • PBS (Control).

  • Test Compound (CMD-Prodrug).

  • HPLC/LC-MS.

Steps:

  • Preparation: Prepare a 10 mM stock of the prodrug in DMSO.

  • Incubation: Spike the stock into pre-warmed (37°C) Media and PBS to a final concentration of 10

    
    M.
    
  • Sampling: Aliquot 100

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop esterase activity.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS.

  • Calculation: Plot % remaining vs. time.

    • Success Criterion:

      
      . If hydrolysis is too fast, the prodrug is converting outside the cell, negating the benefit.
      
Protocol C: Intracellular Accumulation & Efficacy

This protocol verifies that the lipophilic modification actually drives the drug inside.

Materials:

  • Target Cells (e.g., HeLa, HEK293, or primary cells).

  • CCK-8 or MTT Kit (for viability/efficacy).

  • Lysis Buffer (e.g., RIPA).

Steps:

  • Seeding: Seed cells in 6-well plates (for uptake) or 96-well plates (for efficacy). Allow to adhere overnight.

  • Treatment:

    • Group A: Parent Drug (Acid form) at 1, 10, 50

      
      M.
      
    • Group B: CMD-Prodrug at 1, 10, 50

      
      M.
      
    • Group C (Vehicle): DMSO only.

    • Group D (Linker Control): Decanoic acid + Formaldehyde (equimolar mix) – Optional but recommended to rule out linker toxicity.

  • Uptake Phase (6-Well): Incubate for 2 hours. Wash cells 3x with ice-cold PBS to remove extracellular drug.

  • Lysis & Extraction: Add 300

    
    L lysis buffer. Sonicate.[1] Extract lysate with Acetonitrile.
    
  • Quantification: Measure the concentration of Parent Drug in the lysate via LC-MS.

    • Note: You measure the parent, not the prodrug, because the intracellular esterases should have already cleaved it.

  • Efficacy Readout (96-Well): Incubate for 24-48 hours. Add CCK-8 reagent. Measure Absorbance at 450 nm.

Data Interpretation: If the CMD strategy works, Group B (Prodrug) should show:

  • Significantly higher intracellular parent drug levels than Group A.

  • Higher potency (lower IC50) in the efficacy assay.

Troubleshooting & Optimization

ObservationRoot CauseSolution
High toxicity in "Linker Control" Formaldehyde accumulation.Use lower concentrations (< 10

M) or change to a longer linker if possible (though CMD is fixed C10). Ensure cells have sufficient glutathione (GSH) to detoxify HCHO.
Rapid degradation in Media FBS contains high esterase activity.Switch to Heat-Inactivated FBS (HI-FBS) or reduce serum % during the drug loading phase (e.g., use Opti-MEM for first 4 hours).
Prodrug detected inside cell Slow intracellular hydrolysis.The specific cell line may have low carboxylesterase expression. Verify esterase activity using a standard probe like Calcein-AM.

Experimental Workflow Diagram

Workflow cluster_CellCulture Cell Culture Validation Synth 1. Chemical Synthesis (Drug + CMD) Purify 2. Purification (Remove toxic unreacted CMD) Synth->Purify MediaTest 3. Media Stability Assay (Is it stable extracellularly?) Purify->MediaTest Uptake 4. Cellular Uptake Assay (Does it enter & hydrolyze?) MediaTest->Uptake If t1/2 > 60min Tox 5. Efficacy/Toxicity Profiling (Compare vs Parent Drug) Uptake->Tox

Figure 2: Step-by-step workflow for validating this compound prodrugs.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Saito, Y., et al. (2005).[2] Cytotoxic effect of formaldehyde with free radicals via increment of cellular reactive oxygen species.[2][3] Toxicology, 210(2-3), 235-245. Link

  • Majumdar, S., & Mitra, A. K. (2006). Chemical modification and formulation approaches to elevated drug transport across cell membranes.[4] Expert Opinion on Drug Delivery, 3(4), 511-527. Link

Sources

Application Note & Protocol: Determining the IC50 of Chloromethyl Decanoate in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Quantifying the Potency of Chloromethyl Decanoate

This compound is an ester compound that has demonstrated potential as an anti-proliferative agent. Preliminary studies indicate that it may function by inhibiting cap-dependent endonuclease, an enzyme crucial for viral replication and cellular processes, thereby impeding the proliferation of cancer cells[1]. The broad-spectrum anti-cancer activity of novel compounds is often initially assessed by determining their cytotoxic or cytostatic effects across various neoplastic cell lines[2].

A critical parameter in preclinical drug development is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug required to inhibit a specific biological process—in this context, cell viability—by 50%[3][4]. This metric provides a quantitative measure of a compound's potency, enabling researchers to compare the efficacy of different drugs and prioritize candidates for further development[5].

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals to accurately determine the IC50 value of this compound in cancer cell lines. We will delve into the critical aspects of experimental design, provide a detailed step-by-step protocol for a colorimetric cell viability assay, and outline the necessary data analysis to ensure robust and reproducible results.

Principle of the Assay: The MTT (Thiazolyl Blue Tetrazolium Bromide) Method

To quantify the cytotoxic effects of this compound, we will employ the MTT assay, a widely adopted and reliable method for assessing cell viability. The scientific basis of this assay rests on the metabolic activity of living cells.

Viable cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion only occurs in metabolically active cells. The resulting formazan crystals are then solubilized using a solvent, typically dimethyl sulfoxide (DMSO) or isopropanol. The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength using a spectrophotometer (e.g., a microplate reader). A decrease in the absorbance signal in treated cells compared to untreated controls indicates a loss of cell viability.

Experimental Design: The Blueprint for a Valid IC50 Determination

The validity of an IC50 value is critically dependent on a well-thought-out experimental design. Simply following a protocol without understanding the underlying variables can lead to misleading or artifactual results. As such, the following considerations are paramount.

Cell Line Selection

The choice of cancer cell line(s) is fundamental. It is advisable to screen this compound against a panel of cell lines from different cancer types (e.g., breast, lung, colon) to understand its spectrum of activity. For this protocol, we will use a hypothetical example of a common adherent cancer cell line such as MCF-7 (breast cancer) or A549 (lung cancer). Ensure cells are in the exponential growth phase for all experiments to guarantee uniformity and vitality[6].

The Critical Role of Cell Seeding Density

A frequently overlooked variable is the initial cell seeding density. Research has conclusively shown that cell density can significantly impact chemoresistance, with more densely seeded cells often appearing more resistant to treatment[7]. This phenomenon can drastically alter the apparent IC50.

  • Expert Insight: We recommend performing a preliminary experiment to determine the optimal seeding density. This density should allow for logarithmic growth throughout the duration of the assay without the cells reaching over-confluence in the control (untreated) wells. A typical starting point for many adherent cell lines in a 96-well plate is between 5,000 and 10,000 cells per well.

Establishing the Concentration Range

To generate a complete sigmoidal dose-response curve, a wide range of drug concentrations is essential.

  • Causality: A narrow or poorly chosen range may result in an incomplete curve, making it impossible to accurately calculate the IC50. The goal is to identify concentrations that result in 100% viability (or close to it) at the low end and 0% viability at the high end.

  • Methodology: A serial dilution approach is standard. We recommend a 10-point, two-fold or three-fold serial dilution starting from a high concentration (e.g., 100 µM). If the potency of this compound is completely unknown, a wider logarithmic range (e.g., 1 nM to 100 µM) may be necessary for the initial screen.

Incubation Time

The duration of drug exposure is another critical parameter. The effect of a compound can be cytotoxic (cell-killing) or cytostatic (inhibiting proliferation).

  • Rationale: A shorter incubation time (e.g., 24 hours) may be sufficient for highly toxic compounds. However, for compounds that affect cell proliferation, longer incubation times (e.g., 48 or 72 hours) are often necessary to observe a significant effect[8]. An incubation period of 48 to 72 hours is a common starting point for many cancer cell studies.

Controls for a Self-Validating System

Every plate must include the following controls to ensure the integrity of the results:

  • Vehicle Control: This is the most critical control. Cells are treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This allows you to subtract any effect of the solvent itself from the effect of the drug.

  • Untreated Control: Cells treated with cell culture medium only. This represents 100% cell viability.

  • Positive Control (Optional but Recommended): A well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin) can be used to confirm that the assay system is working correctly.

  • Media Blank: Wells containing only cell culture medium (and later, MTT and solubilization buffer) to provide a background reading for the spectrophotometer.

Detailed Protocol for IC50 Determination using MTT Assay

This protocol is designed for a 96-well plate format. All steps involving cell culture should be performed under sterile conditions in a laminar flow hood.

Materials and Reagents
  • This compound (CMD), powder form (MW: 220.73 g/mol )[9]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)[6]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT Solubilization Solution (e.g., DMSO or 0.01 M HCl in anhydrous isopropanol)

  • Sterile 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile tips

  • CO2 Incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Preparation of Solutions
  • This compound (CMD) Stock Solution (e.g., 20 mM):

    • This compound is predicted to be poorly soluble in water[10]. Therefore, DMSO is an appropriate solvent.

    • Calculate the mass of CMD needed for your desired stock concentration and volume. For example, for 1 mL of a 20 mM stock: 0.020 mol/L * 0.001 L * 220.73 g/mol = 0.00441 g = 4.41 mg.

    • Aseptically dissolve 4.41 mg of CMD in 1 mL of DMSO. Mix thoroughly by vortexing.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • MTT Working Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Protect the solution from light by wrapping the tube in aluminum foil and store it at 4°C for up to one month.

Experimental Workflow

The following diagram outlines the complete experimental procedure.

IC50_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Viability Assay cluster_analysis Phase 4: Data Analysis Harvest Harvest & Count Cells Seed Seed Cells in 96-Well Plate Harvest->Seed Adhere Incubate (24h) for Adhesion Seed->Adhere Dilute Prepare Serial Dilutions of CMD Treat Add Dilutions to Cells Dilute->Treat Incubate_Treat Incubate (e.g., 48-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Abs Read Absorbance (570 nm) Solubilize->Read_Abs Calculate_Viability % Viability Calculation Read_Abs->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Calculate_IC50 IC50 Determination (Non-linear Regression) Plot_Curve->Calculate_IC50 DoseResponse y_axis % Viability x_axis Log [Drug Concentration] origin 0 origin->x_axis y_100 100 y_100->origin y_50 50 p4 y_50->p4 curve p1 p2 p1->p2 p3 p2->p3 p3->p4 p5 p4->p5 3,0.5 3,0.5 p4->3,0.5 IC50 p6 p5->p6 p7 p6->p7

Sources

Application Note: A Multi-Parametric Framework for Characterizing Apoptosis Induced by Chloromethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and eliminating damaged or cancerous cells.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer and autoimmune disorders, making it a critical target for therapeutic intervention.[2] This guide details a robust, multi-parametric approach for characterizing the pro-apoptotic activity of a novel investigational compound, Chloromethyl Decanoate.

This compound (C11H21ClO2) is an ester of the medium-chain fatty acid, decanoic acid.[3][4] While its precise mechanism is under investigation, related fatty acid esters have been shown to induce cellular stress and impact cell proliferation.[5] One vendor suggests that this compound may inhibit cap-dependent endonuclease, an activity linked to inhibiting cell proliferation.[5] Therefore, a systematic evaluation of its ability to induce apoptosis is a critical step in its development as a potential therapeutic agent.

This document provides a self-validating framework of protocols, moving from broad cytotoxicity screening to specific mechanistic assays, to rigorously characterize the apoptotic effects of this compound.

Part 1: Foundational Analysis - Cytotoxicity and Apoptosis Detection

The initial phase focuses on determining the effective concentration range of this compound and confirming its ability to initiate the apoptotic process. The cornerstone of this phase is the differentiation between apoptosis and necrosis, which is crucial for accurate mechanistic interpretation.

Principle of Apoptosis vs. Necrosis Detection

A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used as a sensitive probe for cells in early apoptosis.[7][8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[6] Co-staining with Annexin V and PI allows for the clear distinction between viable, early apoptotic, late apoptotic, and necrotic cell populations.[8][9]

Protocol 1: Annexin V/PI Staining by Flow Cytometry

This protocol details the steps for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest (e.g., Jurkat, HeLa)

  • This compound (and a suitable vehicle control, e.g., DMSO)

  • Positive control for apoptosis (e.g., Staurosporine, Camptothecin)

Procedure:

  • Cell Seeding: Plate 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight (for adherent cells).

  • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for various time points (e.g., 6, 12, 24, 48 hours). Include a vehicle control and a positive control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.

    • Suspension cells: Collect cells directly by centrifugation.

  • Washing: Wash the collected cells once with cold PBS by centrifuging at 800 x g for 5 minutes and carefully aspirating the supernatant.[10]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11][12]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]

    • Gently mix and incubate for 15-20 minutes at room temperature in the dark.[11][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[9][11]

Data Interpretation: The results from flow cytometry will segregate the cell population into four quadrants:

QuadrantAnnexin V StatusPI StatusCell Population
Lower-LeftNegativeNegativeViable, healthy cells[9]
Lower-RightPositiveNegativeEarly apoptotic cells[9]
Upper-RightPositivePositiveLate apoptotic/necrotic cells[9]
Upper-LeftNegativePositiveNecrotic cells (rare)

Part 2: Mechanistic Elucidation - Identifying the Apoptotic Pathway

Once apoptosis is confirmed, the next step is to determine the pathway through which this compound exerts its effect. Apoptosis is broadly mediated by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[2][14][15] Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[16]

  • Extrinsic Pathway: Triggered by extracellular ligands binding to death receptors, leading to the activation of initiator Caspase-8.[14]

  • Intrinsic Pathway: Initiated by intracellular stress (e.g., DNA damage), leading to mitochondrial outer membrane permeabilization and the activation of initiator Caspase-9.[2][16]

By measuring the activity of specific initiator (Caspase-8, Caspase-9) and executioner (Caspase-3/7) caspases, the dominant pathway can be identified.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase37 Pro-Caspase-3/7 → Caspase-3/7 (Executioner Caspases) Caspase8->Caspase37 Cell_Stress Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion (Cytochrome c release) Cell_Stress->Mitochondrion Apoptosome Apoptosome Formation Mitochondrion->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis_Hallmarks Apoptosis (DNA Fragmentation, Blebbing) Caspase37->Apoptosis_Hallmarks CM_Decanoate Chloromethyl Decanoate CM_Decanoate->Cell_Stress

Figure 1: Simplified overview of the intrinsic and extrinsic apoptosis pathways converging on executioner caspases.

Protocol 2: Caspase-Glo® 3/7 Assay

This protocol describes a homogeneous, luminescent assay to measure the activity of the primary executioner caspases.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled, multi-well assay plates suitable for luminescence

  • Luminometer

  • Cells, this compound, and controls as described in Protocol 1

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (1 x 10^4 cells/well in 100 µL) and treat with this compound as previously determined.

  • Reagent Preparation: Equilibrate the Caspase-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® Reagent.[17]

  • Assay Execution:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[18]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[19]

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.[19]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Interpretation: Luminescence is directly proportional to the amount of active Caspase-3 and Caspase-7.[17] A significant increase in luminescence in treated cells compared to the vehicle control indicates the activation of executioner caspases. Similar assays are commercially available for initiator Caspase-8 and Caspase-9 to pinpoint the upstream pathway.

Expected Results for Pathway Determination:

Apoptotic PathwayCaspase-8 ActivityCaspase-9 ActivityCaspase-3/7 Activity
Intrinsic No significant changeSignificant IncreaseSignificant Increase
Extrinsic Significant IncreaseNo significant changeSignificant Increase
Crosstalk Significant IncreaseSignificant IncreaseSignificant Increase

Part 3: Orthogonal Confirmation of Apoptosis

To ensure the trustworthiness of the findings, a final confirmatory assay targeting a downstream hallmark of apoptosis is essential. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a definitive event in late-stage apoptosis.[20][21]

Principle of the TUNEL Assay

During apoptosis, endonucleases cleave DNA into fragments, creating numerous 3'-hydroxyl (3'-OH) ends.[22] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to these 3'-OH ends, allowing for the visualization of apoptotic cells.[20][21]

Protocol 3: TUNEL Assay for Imaging

This protocol provides a general workflow for detecting DNA fragmentation in adherent cells via fluorescence microscopy.

Materials:

  • TUNEL Assay Kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay)

  • Cells grown on coverslips in a multi-well plate

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton™ X-100 in PBS

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed and treat cells with this compound on coverslips as established in prior experiments. Include positive (e.g., pre-treatment with DNase I) and negative controls.[23]

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[23]

  • Permeabilization: Wash cells twice with PBS, then incubate with 0.25% Triton™ X-100 for 20 minutes at room temperature to permeabilize the cells.[23]

  • TUNEL Reaction:

    • Wash cells with deionized water.

    • Prepare the TdT reaction buffer containing TdT enzyme and a fluorescently-labeled dUTP (e.g., EdUTP) according to the manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[21][22]

  • Detection (if using a click-based assay):

    • Wash the cells with PBS.

    • Incubate with the click-reaction cocktail (e.g., containing an Alexa Fluor™ azide) for 30 minutes at room temperature.

  • Counterstaining and Mounting: Wash the cells, stain with DAPI for 5-10 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence, co-localizing with the DAPI stain.

Integrated Workflow and Self-Validation

Workflow cluster_phase1 Phase 1: Screening cluster_phase2 Phase 2: Mechanism cluster_phase3 Phase 3: Confirmation P1_Viability Dose-Response & Time-Course (e.g., MTT Assay) P1_Annexin Annexin V / PI Flow Cytometry P1_Viability->P1_Annexin Determine IC50 P2_Caspase Caspase-3/7, -8, -9 Activity Assays P1_Annexin->P2_Caspase Confirm Apoptosis P3_TUNEL TUNEL Assay (DNA Fragmentation) P2_Caspase->P3_TUNEL Identify Pathway Conclusion Conclusive Characterization P3_TUNEL->Conclusion Validate Findings

Figure 2: A comprehensive workflow for the characterization of a pro-apoptotic compound.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • ResearchGate. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 31, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • BenchSci. (n.d.). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved January 31, 2026, from [Link]

  • Abbexa. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved January 31, 2026, from [Link]

  • protocols.io. (2021). Caspase 3/7 Activity. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572571, this compound. Retrieved January 31, 2026, from [Link].

  • TeachMeAnatomy. (2023). Apoptosis - Intrinsic Pathway - External. Retrieved January 31, 2026, from [Link].

  • Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways. Retrieved January 31, 2026, from [Link].

  • Assay Genie. (2022). TUNEL staining: The method of choice for measuring cell death. Retrieved January 31, 2026, from [Link].

  • Angene Chemical. (n.d.). DECANOIC ACID, CHLOROMETHYL ESTER(CAS# 67317-62-8). Retrieved January 31, 2026, from [Link].

  • Elabscience. (n.d.). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Retrieved January 31, 2026, from [Link].

  • Cheméo. (n.d.). Chemical Properties of Chloromethyl 5-chlorodecanoate (CAS 80418-82-2). Retrieved January 31, 2026, from [Link].

Sources

Technical Guide: Cytotoxicity Profiling of Chloromethyl Decanoate in Lymphoma Suspension Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Chloromethyl decanoate (CMD) represents a class of lipophilic


-haloesters often utilized as prodrug moieties (to improve bioavailability) or as direct alkylating probes. In the context of lymphoma research (e.g., Raji, Daudi, or Jurkat cell lines), accurate cytotoxicity profiling requires navigating two specific challenges: the hydrolytic instability  of chloromethyl esters in serum and the handling requirements  of suspension cultures.
Mechanism of Action

CMD functions as a "Trojan Horse" electrophile. Its lipophilicity (


 chain) facilitates rapid passive diffusion across the plasma membrane. Once intracellular, ubiquitous carboxylesterases cleave the ester bond. This releases decanoic acid (biologically manageable) and chloromethanol , which spontaneously dehydrates to formaldehyde  and hydrochloric acid , or acts directly as a reactive alkylating agent capable of crosslinking DNA and proteins.
The "Serum Trap" (Critical Experimental Insight)

Causality Warning: Chloromethyl esters are highly susceptible to extracellular hydrolysis by serum esterases found in Fetal Bovine Serum (FBS). If CMD is added directly to media containing active FBS, it may degrade before entering the cell, leading to false-negative potency results.

  • Protocol Adjustment: This guide utilizes a Serum-Reduced Pulse or Heat-Inactivated FBS strategy to ensure intracellular delivery.

Mechanistic Visualization

The following diagram illustrates the critical path of CMD toxicity and the points of experimental intervention.

CMD_Mechanism CMD This compound (Lipophilic) Serum Serum Esterases (Extracellular) CMD->Serum Risk of Premature Hydrolysis Membrane Plasma Membrane CMD->Membrane Passive Diffusion Degradation Extracellular Degradation Serum->Degradation Intra_Esterase Intracellular Carboxylesterases Membrane->Intra_Esterase Translocation Toxicity DNA Alkylation & Mitochondrial Collapse Intra_Esterase->Toxicity Release of Reactive Electrophile

Caption: Figure 1.[1][2][3] Pharmacodynamics of CMD. Note the critical competition between cellular uptake and extracellular serum degradation.

Pre-Assay Preparation

Compound Solubilization

CMD is hydrophobic. Improper solubilization leads to microprecipitation, causing "noisy" data in optical assays.

  • Vehicle: Anhydrous DMSO (Dimethyl Sulfoxide).

  • Stock Concentration: Prepare a 100 mM stock.

  • Storage: Aliquot and store at -20°C. Do not freeze-thaw more than 3 times ; moisture entry accelerates hydrolysis.

  • Working Solution: Dilute into serum-free media immediately prior to addition. Final DMSO concentration on cells must be

    
    .
    
Cell Culture Conditions (Lymphoma Models)
  • Cell Lines: Raji (Burkitt's Lymphoma), Jurkat (T-ALL).

  • State: Suspension.[3]

  • Viability Requirement: Cells must be

    
     viable (Trypan Blue exclusion) before starting the assay.
    
  • Density: High metabolic rate of lymphoma cells requires careful seeding.

    • Proliferation Assay:

      
       cells/mL.
      
    • Apoptosis Assay:

      
       cells/mL.
      

Protocol A: Metabolic Competence Assay (WST-8/CCK-8)

Why WST-8 over MTT? MTT produces insoluble formazan crystals requiring a solubilization step (acidic isopropanol). In suspension cultures, aspirating media to add solvent often sucks up the non-adherent cells, destroying the experiment. WST-8 produces a water-soluble formazan, eliminating the wash/solubilization steps.

Materials
  • WST-8 Reagent (e.g., Cell Counting Kit-8).

  • 96-well clear bottom plates (U-bottom preferred for pellet visualization, flat bottom for reading).

  • RPMI-1640 Media (Phenol-red free preferred to reduce background).

Step-by-Step Methodology
  • Seeding: Plate 100 µL of lymphoma cell suspension (

    
     cells/well) into a 96-well plate.
    
    • Control Wells: Media only (Blank), Cells + DMSO (Vehicle), Cells + 10 µM Staurosporine (Positive Death Control).

  • Equilibration: Incubate for 2 hours at 37°C, 5% CO

    
     to allow metabolic recovery from handling.
    
  • Treatment (The Pulse Method):

    • Prepare 2X concentrations of CMD in Serum-Free RPMI.

    • Add 100 µL of 2X CMD to the wells (Final Volume: 200 µL).

    • Rationale: This minimizes serum esterase activity during the initial uptake phase.

  • Incubation: Incubate for 24 to 48 hours.

  • Development: Add 20 µL of WST-8 reagent to each well.

  • Readout: Incubate for 1–4 hours. Measure Absorbance at 450 nm .

Protocol B: Mechanism of Death (Annexin V / PI Flow Cytometry)

Why Flow Cytometry? Metabolic assays (Protocol A) do not distinguish between cytostasis (stopped growth) and cytotoxicity (death). Flow cytometry is the gold standard for lymphoma cells as they are already in suspension.

Materials
  • Annexin V-FITC (binds exposed Phosphatidylserine - early apoptosis).

  • Propidium Iodide (PI) (stains DNA in leaky membranes - necrosis/late apoptosis).

  • Annexin Binding Buffer (Ca

    
     rich).
    
Step-by-Step Methodology
  • Treatment: Treat

    
     cells in a 6-well plate (2 mL volume) with CMD for 12–24 hours.
    
  • Harvest: Transfer cell suspension to 15 mL conical tubes.

  • Wash (Critical Step):

    • Centrifuge at 300 x g for 5 mins . (Do not spin faster; lymphoma cells are fragile).

    • Aspirate supernatant carefully.[3]

    • Resuspend in cold PBS. Repeat wash.[4]

    • Why? Residual CMD or media proteins can interfere with fluorescence or cause background staining.

  • Staining:

    • Resuspend pellet in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins at RT in the dark.

  • Acquisition: Add 400 µL Binding Buffer and analyze on Flow Cytometer immediately.

Experimental Workflow Diagram

Workflow cluster_0 Readout Selection Start Harvest Lymphoma Cells (>90% Viability) Seed Seed in 96-well (WST-8) or 6-well (Flow) Start->Seed Pulse Serum-Free Pulse (CMD Addition) Seed->Pulse Incubate Incubate 24-48h (37°C, 5% CO2) Pulse->Incubate WST Add WST-8 Reagent (Metabolic Activity) Incubate->WST High Throughput Flow Stain Annexin V / PI (Membrane Integrity) Incubate->Flow Mechanistic Analyze Data Analysis (IC50 / Apoptotic Index) WST->Analyze Flow->Analyze

Caption: Figure 2. Integrated workflow for high-throughput screening and mechanistic validation.

Data Presentation & Troubleshooting

Data Reporting Standards

When reporting results for CMD treatment, summarize data in the following format:

MetricDefinitionAcceptance Criteria
IC

Concentration inhibiting 50% metabolic activity.

on dose-response curve.
Z-Factor Assay quality metric ($1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Q1/Q2/Q3/Q4 Flow Cytometry Quadrants (Live/Early Apop/Late Apop/Necrotic).Vehicle control must be >90% Live (Q3).
Troubleshooting Guide (Self-Validating Systems)
ObservationProbable CauseCorrective Action
High Background (WST-8) Phenol red interference or bubble formation.Use phenol-red free RPMI; centrifuge plate at 300xg before reading to pop bubbles.
No Toxicity Observed CMD hydrolysis by serum esterases.Crucial: Switch to Heat-Inactivated FBS or reduce serum to 1% during the first 4 hours of treatment.
High Necrosis (Q1) in Control Centrifugation speed too high.Reduce spin speed to 300xg; handle lymphoma cells gently (do not vortex vigorously).
Precipitate in Wells CMD insolubility.Ensure final DMSO < 0.5%; pre-warm media before adding compound.

References

  • Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Stockert, J. C., et al. (2012). "Assays for Viability: A Review." Acta Histochemica, 114(8), 785-796. (Review of WST/MTT mechanisms).
  • Beaumont, K., et al. (2003). "Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist." Current Drug Metabolism, 4(6), 461-485. (Chemistry of esterase stability).

  • Rieger, A. M., et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." Journal of Visualized Experiments, (50), 2597.

Sources

Application Note: Strategic Utilization of Chloromethyl Decanoate for Prodrug Synthesis and In Vivo Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Chloromethyl Decanoate (CMD) as a derivatizing reagent for carboxylic acid-containing drugs. Unlike simple esterification, CMD is used to synthesize (decanoyloxy)methyl esters , a specific class of "soft" prodrugs designed to enhance lipophilicity (logP), membrane permeability, and oral bioavailability.

Critical Scientific Context: Direct esterification of a drug often results in a stable compound that may not hydrolyze efficiently in vivo.[1] However, the acyloxyalkyl linkage created by CMD is chemically designed to be susceptible to ubiquitous non-specific esterases. This ensures that once the prodrug crosses biological barriers (gut wall, blood-brain barrier), it rapidly releases the active parent drug, decanoic acid, and formaldehyde.

Chemical Mechanism & Rationale[1][2][3][4][5]

The "Double Ester" Strategy

CMD introduces a methylene spacer between the drug and the decanoate tail. This is distinct from a simple decanoate ester.

  • Reagent: this compound (

    
    )
    
  • Target Functional Group: Carboxylic Acid (R-COOH)

  • Resulting Moiety: R-COO-CH2-O-CO-C9H19

Mechanism of Action Diagram

The following diagram illustrates the lifecycle of the prodrug from synthesis to metabolic activation.

ProdrugLifecycle Reagent This compound (Lipophilic Reagent) Synthesis Synthesis (Finkelstein Condensation) Reagent->Synthesis Drug Parent Drug (Hydrophilic/Polar) Drug->Synthesis Prodrug Decanoyloxymethyl Prodrug (High LogP, Membrane Permeable) Synthesis->Prodrug Alkaline Conditions Mouse In Vivo Administration (Mouse Model) Prodrug->Mouse PO/IP/SC Hydrolysis Enzymatic Hydrolysis (Plasma/Liver Esterases) Mouse->Hydrolysis Systemic Circulation Active Active Drug (Released) Hydrolysis->Active Byproducts Byproducts: 1. Decanoic Acid 2. Formaldehyde Hydrolysis->Byproducts

Caption: Figure 1.[1][2][3] The lifecycle of a CMD-derived prodrug. The unique acyloxyalkyl linker ensures rapid enzymatic cleavage after membrane permeation.

Protocol: Synthesis of Decanoyloxymethyl Prodrugs

Objective: To covalently attach the decanoyloxymethyl moiety to a carboxylic acid drug.

Materials
  • Parent Drug: Must contain a free carboxylic acid group.

  • Reagent: this compound (CAS: 67317-62-8).[4]

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Catalyst: Sodium Iodide (NaI) - Essential for the Finkelstein reaction to convert the chloro-ester to the more reactive iodo-ester in situ.

  • Solvent: Anhydrous DMF or Acetone.

Step-by-Step Synthesis Procedure
  • Activation: Dissolve the Parent Drug (1.0 eq) in anhydrous DMF (5-10 mL/mmol) under nitrogen atmosphere.

  • Deprotonation: Add

    
     (1.5 - 2.0 eq). Stir at room temperature for 30 minutes to form the carboxylate salt.
    
  • Catalyst Addition: Add NaI (0.2 - 0.5 eq). This converts the this compound to iodomethyl decanoate in situ, accelerating the reaction significantly.

  • Alkylation: Dropwise add This compound (1.2 eq).

  • Reaction: Stir at 40°C–60°C for 4–12 hours. Monitor by TLC or LC-MS.

    • Note: The product will be significantly less polar (higher Rf) than the parent acid.

  • Workup: Dilute with Ethyl Acetate. Wash extensively with water and brine to remove DMF and unreacted salts.

  • Purification (CRITICAL): Purify via Silica Gel Column Chromatography.

    • Safety Note: You MUST remove all unreacted this compound. Alkyl halides are potential alkylating agents and can cause injection site necrosis or artifactual toxicity in mice.

Protocol: In Vivo Study Design (Mouse Models)

Challenge: The decanoyloxymethyl moiety adds a 10-carbon chain, making the molecule highly lipophilic (LogP often > 5). Aqueous formulation will be difficult.

Formulation Strategy

Do not attempt to dissolve in pure saline. Use the following vehicle hierarchy:

Vehicle SystemCompositionRouteSuitability
Lipid Solution 100% Corn Oil or Sesame OilPO / SCBest for highly lipophilic prodrugs. Slow absorption (depot effect).
Co-solvent 10% DMSO / 40% PEG400 / 50% SalineIP / IVStandard for discovery PK. Watch for precipitation upon dilution.
Surfactant 5% Tween-80 / 95% SalineIP / POGood for forming micelles if solubility is moderate.
Dosing Protocol
  • Species: Male C57BL/6 or BALB/c mice (n=3 per timepoint).

  • Dose: Calculate dose based on molar equivalent of the parent drug.

    • Example: If Prodrug MW is 450 and Parent MW is 250, a 10 mg/kg dose of Parent requires 18 mg/kg of Prodrug.

  • Administration:

    • Group A (IV): Administer Parent Drug (Control) to establish baseline clearance.

    • Group B (PO): Administer Prodrug to assess oral bioavailability enhancement.

  • Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Biological Sample Handling (The "Esterase Trap")

WARNING: Rodent plasma contains high levels of carboxylesterases, often significantly higher than human plasma. The prodrug may hydrolyze in the collection tube before analysis, leading to false "low exposure" data.

Mandatory Stabilization Protocol:

  • Pre-chill collection tubes containing anticoagulant (K2-EDTA).

  • Add an esterase inhibitor immediately upon blood collection.

    • Recommended: Sodium Fluoride (NaF) or PMSF (Phenylmethylsulfonyl fluoride).

    • Alternative: Immediate acidification with dilute HCl (if the parent drug is stable in acid).

  • Centrifuge at 4°C immediately.

  • Flash freeze plasma at -80°C.

Analytical Validation & Data Interpretation

Quantitation (LC-MS/MS)

You must develop a method that detects both the Intact Prodrug and the Released Parent.

  • Q1/Q3 Transitions:

    • Parent: Standard transitions.

    • Prodrug: Expect a specific loss of the decanoic acid moiety or the formaldehyde spacer.

Interpreting the Data

Compare the Area Under the Curve (AUC) of the Released Parent in the Prodrug group vs. the Control group.

ObservationInterpretationActionable Insight
High Parent AUC (PO) Successful prodrug strategy.The lipophilic tail improved absorption, and the esterase successfully cleaved the linker.
High Prodrug AUC / Low Parent Metabolic stability is too high.The decanoyloxymethyl ester is too stable. Switch to a shorter chain (e.g., butyryloxymethyl) or a different linker.
Low Prodrug / Low Parent Poor absorption or rapid clearance.The prodrug might be too lipophilic (stuck in membranes) or unstable in gastric fluid.

Safety & Toxicology Considerations

Formaldehyde Generation

The hydrolysis of the acetal-like linker releases one mole of formaldehyde for every mole of drug.

  • Risk Assessment: At standard therapeutic doses (e.g., <50 mg/kg), the amount of formaldehyde generated is physiologically negligible and rapidly cleared by aldehyde dehydrogenases.

  • Toxicity: Chronic high-dose studies should monitor for inflammation, though this is rarely a limiting factor for acute efficacy studies.

Decanoic Acid

The byproduct, decanoic acid (Capric acid), is a medium-chain fatty acid.

  • Biological Activity: It has mild anticonvulsant and ketogenic properties. Be aware of this if your mouse model involves seizure thresholds or metabolic disorders, as the "inert" carrier might have a pharmacodynamic effect.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

  • Jansen, A. B., & Russell, T. J. (1965). Some Novel Penicillin Derivatives. Journal of the Chemical Society, 2127-2132. (Foundational chemistry for acyloxyalkyl esters). Link

  • Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177-1195. Link

  • PubChem Compound Summary. (2023). This compound.[1][4] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Chloromethyl Decanoate Solubility

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support center. This guide provides an in-depth analysis of the solubility and handling of chloromethyl decanoate, focusing on two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. As researchers and drug development professionals, understanding the nuances of solvent-solute interactions is paramount for experimental success and data integrity. This document moves beyond simple solubility values to explore the underlying chemical principles, potential stability issues, and practical troubleshooting steps to ensure you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between DMSO and ethanol as solvents for a lipophilic ester like this compound?

A1: The choice between DMSO and ethanol is a choice between two very different chemical environments.

  • Ethanol (C₂H₅OH) is a polar protic solvent. The "protic" nature comes from its hydroxyl (-OH) group, which can donate a hydrogen bond. While the ethyl group provides some non-polar character, the hydroxyl group dominates, making ethanol highly polar and capable of engaging in strong hydrogen bonding. It is generally an excellent solvent for polar molecules and salts.

  • Dimethyl Sulfoxide ((CH₃)₂SO) is a polar aprotic solvent.[1] It has a strong dipole moment, making it highly polar, but it lacks a hydrogen atom that it can donate for hydrogen bonding. DMSO is an exceptionally versatile solvent, capable of dissolving a wide range of both polar and nonpolar compounds.[2] Its ability to accept hydrogen bonds, combined with its large dipole moment and relatively non-polar methyl groups, allows it to effectively solvate large, lipophilic molecules that have polar functional groups.

For this compound, which has a long, nonpolar ten-carbon (decanoate) tail and a polar ester group with a reactive chloromethyl head, DMSO is theoretically the superior solvent. It can effectively solvate the entire molecule, whereas ethanol may struggle to fully accommodate the long, greasy alkyl chain.

Q2: Which solvent will provide higher solubility for this compound, and why?

A2: DMSO is expected to provide significantly higher solubility for this compound.

The rationale is based on the principle of "like dissolves like," but also on the unique properties of DMSO. This compound has a calculated XLogP3 value of 4.9, indicating it is substantially lipophilic (hydrophobic).[3]

  • In DMSO: DMSO's structure allows it to create a "solvation shell" that accommodates both the nonpolar and polar regions of the ester. The nonpolar methyl groups of DMSO can interact favorably with the decanoate chain via van der Waals forces, while the highly polar sulfoxide group can interact with the ester and chloromethyl moieties.

  • In Ethanol: While ethanol is a good solvent, its strong hydrogen-bonding network is more suited to dissolving other protic or highly polar solutes. To dissolve the long nonpolar chain of this compound, ethanol molecules must disrupt their favorable hydrogen bonds to surround it, which is energetically unfavorable. This leads to lower solubility for highly lipophilic compounds. While some solubility is expected due to the polar ester group, it will be limited.

Q3: What are the critical stability concerns when dissolving this compound in these solvents?

A3: This is a critical consideration. Chloromethyl esters are reactive compounds, and stability is a primary concern. The two main degradation pathways are hydrolysis and transesterification .

  • Hydrolysis: The chloromethyl group is susceptible to nucleophilic attack by water. This reaction will cleave the ester, yielding decanoic acid, formaldehyde, and hydrochloric acid. It is imperative to use high-quality, anhydrous (<0.02% water) grade DMSO or ethanol for preparing stock solutions. [4] Even small amounts of water can lead to significant degradation over time.

  • Transesterification (Ethanol Specific): Because ethanol is an alcohol, it can act as a nucleophile and attack the carbonyl carbon of the ester. This reaction, known as transesterification, would result in the formation of ethyl decanoate and chloromethanol. This process is typically slow without a catalyst but can be a concern during long-term storage or upon heating.

Recommendation: For maximum stability, stock solutions should be prepared fresh in anhydrous DMSO, used immediately, and stored at -20°C or -80°C for short periods.[5] Avoid repeated freeze-thaw cycles.

Data Summary: Solute and Solvent Properties

PropertyThis compoundDimethyl Sulfoxide (DMSO)Ethanol
Formula C₁₁H₂₁ClO₂[6](CH₃)₂SO[1]C₂H₅OH
Molecular Weight 220.73 g/mol [6]78.13 g/mol [1]46.07 g/mol
Solvent Type -Polar Aprotic[1]Polar Protic
Density 0.981 g/cm³[6]1.100 g/cm³[1]0.789 g/cm³
Boiling Point ~330 °C (Predicted)189 °C[1]78.37 °C
Key Feature Lipophilic ester with reactive chloromethyl groupExcellent solvent for a wide range of compoundsProtic solvent with strong H-bonding network
Primary Risk Susceptible to hydrolysis and transesterificationHygroscopic (readily absorbs water from air)Can undergo transesterification with the ester

Experimental Workflow & Solvent Selection

The following diagram outlines a logical workflow for preparing solutions of this compound.

G cluster_prep Solution Preparation Workflow cluster_dmso DMSO Path cluster_etoh Ethanol Path start Start: Weigh This compound choose_solvent Choose Primary Solvent start->choose_solvent use_dmso Use Anhydrous DMSO (Recommended for high conc. & stability) choose_solvent->use_dmso DMSO use_etoh Use Anhydrous Ethanol (For applications intolerant to DMSO) choose_solvent->use_etoh Ethanol prep_stock_dmso Prepare Concentrated Stock (e.g., 10-100 mM) use_dmso->prep_stock_dmso store_dmso Use Immediately or Store at -80°C prep_stock_dmso->store_dmso dilute Dilute Stock into Aqueous Assay Buffer store_dmso->dilute prep_stock_etoh Prepare Dilute Stock (Note: Lower solubility expected) use_etoh->prep_stock_etoh store_etoh USE IMMEDIATELY (Do not store long-term) prep_stock_etoh->store_etoh store_etoh->dilute end End: Perform Experiment dilute->end

Caption: Workflow for solvent selection and solution preparation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Compound won't dissolve (cloudiness, film, or precipitate in stock solution) 1. Solubility limit exceeded.2. Solvent is not anhydrous (contains water).3. Insufficient mixing energy.1. Re-evaluate Concentration: Attempt to prepare a more dilute stock solution.2. Verify Solvent Quality: Use a fresh, sealed bottle of anhydrous grade solvent. DMSO is highly hygroscopic; do not use a bottle that has been open for a long time.3. Increase Energy Input: Gently warm the solution (to 30-37°C), vortex vigorously, or use a bath sonicator for 5-10 minutes.
Precipitate forms immediately after adding stock to aqueous buffer 1. Solubility Crash: The compound is not soluble in the final aqueous medium.2. Concentration of organic solvent in the final solution is too high.1. Optimize Dilution: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing to maximize dispersion.2. Reduce Final Concentration: Lower the final concentration of your compound in the assay.3. Minimize Organic Solvent: Ensure the final concentration of DMSO or ethanol in your assay buffer is as low as possible, ideally <0.5% and never more than 1%.[5]
Inconsistent or unexpected experimental results over time 1. Compound Degradation: The chloromethyl ester is hydrolyzing or undergoing transesterification.2. Stock solution was not stored properly.1. Always Use Fresh Solutions: Prepare stock solutions on the day of the experiment.[5] Do not use stocks that have been stored at room temperature or for extended periods, even when frozen.2. Aliquot and Store Properly: If short-term storage is unavoidable, aliquot the stock into single-use vials to avoid freeze-thaw cycles and store at -80°C in a desiccated environment.

Troubleshooting Flowchart

G start Problem Occurs During Dissolution Experiment q1 What is the issue? start->q1 p1 Precipitate in Stock Solution q1->p1 Stock p2 Precipitate in Aqueous Buffer q1->p2 Buffer p3 Inconsistent Assay Results q1->p3 Results s1 1. Use Anhydrous Solvent 2. Gently Warm / Sonicate 3. Reduce Concentration p1->s1 s2 1. Vortex During Dilution 2. Lower Final Concentration 3. Keep % Organic Solvent <0.5% p2->s2 s3 1. Prepare Fresh Stock Solution 2. Check Solvent for Water 3. Aliquot & Store at -80°C p3->s3

Caption: A logical guide to troubleshooting common issues.

Detailed Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in Anhydrous DMSO (Recommended)

Objective: To prepare a concentrated, stable stock solution of this compound.

Materials:

  • This compound (MW: 220.73 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), <0.02% water

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile, disposable syringe and needle (for piercing septum cap if available)

  • Vortex mixer and/or bath sonicator

Procedure:

  • Preparation: In a fume hood, allow the sealed bottle of anhydrous DMSO to come to room temperature before opening to minimize water condensation.

  • Weighing: Tare a clean, dry amber glass vial on the balance. Carefully weigh out 11.04 mg of this compound directly into the vial. (Calculation: 0.050 mol/L * 0.001 L * 220.73 g/mol = 0.01104 g = 11.04 mg for 1 mL).

  • Solvent Addition: Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Immediately cap the vial tightly. Vortex the solution vigorously for 1-2 minutes. If the solid is slow to dissolve, place the vial in a bath sonicator for 5-10 minutes or warm it with your hand.

  • Verification: Visually inspect the solution against a bright light source to ensure there are no suspended particles or cloudiness. The final solution should be clear and colorless.

  • Usage and Storage: Use the solution immediately. For short-term storage (<1 week), aliquot into single-use vials, purge with an inert gas (argon or nitrogen) if possible, and store at -80°C.

Protocol 2: Preparation of a 10 mM Working Solution in Anhydrous Ethanol

Objective: To prepare a working solution in ethanol, acknowledging lower solubility and stability. This protocol is for immediate use only.

Materials:

  • This compound (MW: 220.73 g/mol )

  • Anhydrous Ethanol (200 proof)

  • Calibrated analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

Procedure:

  • Weighing: Tare a clean, dry glass vial. Weigh out 2.21 mg of this compound into the vial. (Calculation: 0.010 mol/L * 0.001 L * 220.73 g/mol = 0.00221 g = 2.21 mg for 1 mL).

  • Solvent Addition: Add 1.0 mL of anhydrous ethanol to the vial.

  • Dissolution: Cap the vial tightly and vortex for at least 2 minutes. Observe carefully for complete dissolution. Due to the expected lower solubility, this may require more effort than with DMSO. Gentle warming to 30°C may be necessary.

  • Verification: Inspect the solution to ensure it is clear. If a persistent cloudiness or precipitate remains, the 10 mM concentration may be above the solubility limit in ethanol. In this case, you must either add more ethanol to achieve dissolution (and recalculate the concentration) or discard and prepare a more dilute solution (e.g., 1 mM).

  • Usage: USE THE SOLUTION IMMEDIATELY. Do not store solutions of this compound in ethanol due to the risk of transesterification and hydrolysis from any absorbed water.

References

  • Royal Society of Chemistry. Making esters from alcohols and acids. [Link]

  • Organic Syntheses. A CONVENIENT AND SCALEABLE PROCEDURE FOR THE PREPARATION OF METHYL, BENZYL, AND OTHER ALKYL ETHERS OF -PHENETHYL ALCOHOL. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Curtin University via YouTube. Making esters - Part 1 | Chemistry Tutorial. [Link]

  • Cheméo. Chemical Properties of Chloromethyl 5-chlorodecanoate (CAS 80418-82-2). [Link]

  • Academia.edu. (PDF) Synthesis of Methylthiomethyl Esters by the Reaction of Carboxylic Acid with Dimethylsulfoxide. [Link]

  • gChem. Ester Hydrolysis - Proven DMSO Reactions. [Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

  • ResearchGate. Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. [Link]

  • Dissolution Technologies. Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • ResearchGate. Can I do esterification in DMSO?. [Link]

  • PubChem, National Institutes of Health. This compound. [Link]

  • Chemistry LibreTexts. Preparation of Esters. [Link]

  • Chemistry LibreTexts. Making Esters From Alcohols. [Link]

  • University of North Texas Digital Library. THE PREPARATION AND PROPERTIES OF THE CHLOROMETHYL ETHERS AND FORMALS OF HIGH MOLECULAR WEIGHT. [Link]

  • Dissolution Technologies. Challenges to the Dissolution Test Including Equipment Calibration. [Link]

  • The Journal of Organic Chemistry. The sulfohaloform reaction. The stepwise conversion of dialkyl sulfides into alkanesulfonyl chlorides. [Link]

  • Chemistry Steps. Alternative Methods for Making Esters. [Link]

  • ACS Publications, The Journal of Organic Chemistry. Solvent Effects. III. The Influence of Aqueous Dimethyl Sulfoxide on Alkyl Benzoate Ester Saponification Reactions. [Link]

  • Quora. Why ethanolic solvent is used in alkaline hydrolysis of ester?. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Agilent Technologies. Dissolution Failure Investigation. [Link]

  • Google Patents. US3883602A - Preparation and isolation of chloromethyl methyl ether by solvent extraction.
  • ResearchGate. Dissolution Test: Causes of Understated Results and their Elimination (Review). [Link]

  • Angene Chemical. DECANOIC ACID, CHLOROMETHYL ESTER(CAS# 67317-62-8). [Link]

  • gChem. DMSO. [Link]

  • International Journal of Trend in Scientific Research and Development. An overview on Common Organic Solvents and their Toxicity. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • PubChem, National Institutes of Health. Chloromethyl butanoate. [Link]

Sources

Technical Support Guide: Chloromethyl Decanoate Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

Chloromethyl decanoate (CMD) is a specialized


-chloroalkyl ester reagent used primarily as a soft alkylating agent in the synthesis of prodrugs. It introduces the decanyloxymethyl moiety, enhancing the lipophilicity and membrane permeability of polar parent drugs (e.g., carboxylic acids or amines).

Unlike simple alkyl esters, CMD possesses a chlorine atom on the


-methylene carbon. This electron-withdrawing group significantly alters its stability profile, making the ester carbonyl more electrophilic and susceptible to nucleophilic attack (hydrolysis) while simultaneously activating the methylene carbon for substitution reactions.
Core Stability Mechanism

The degradation of CMD is primarily driven by hydrolysis, which follows pseudo-first-order kinetics in aqueous environments. The degradation pathway yields three distinct byproducts:

  • Decanoic Acid (Precipitate/Solid)

  • Formaldehyde (Toxic volatile)

  • Hydrochloric Acid (Corrosive, autocatalytic)

Stability Matrix: pH & Temperature

The following data summarizes the stability of CMD. Note that the lipophilic C10 chain provides a kinetic barrier to hydrolysis compared to shorter analogs (e.g., chloromethyl acetate), but the intrinsic reactivity remains high.

Table 1: Stability Profile
Environmental ConditionStability StatusEstimated Half-Life (

)
Mechanistic Insight
Acidic (pH < 4) High > 6 Months (at 4°C)Protonation of the carbonyl oxygen occurs, but in the absence of strong nucleophiles, the electrophilic attack is slow.
Neutral (pH 6–7) Moderate Days to WeeksSpontaneous hydrolysis occurs. The "neutral" water molecule acts as a nucleophile.
Basic (pH > 9) Critical Instability Minutes to HoursRapid saponification. Hydroxide ions (

) aggressively attack the carbonyl carbon.
Temp: -20°C Optimal > 1 YearKinetic energy is insufficient to overcome activation energy for hydrolysis or polymerization.
Temp: 25°C Variable WeeksAcceptable for short-term processing. Moisture uptake must be prevented.[1]
Temp: > 40°C Poor HoursThermal acceleration of degradation; potential for HCl-mediated autocatalysis.

Degradation Pathway Visualization

Understanding the breakdown mechanism is vital for troubleshooting impurities. The diagram below illustrates the hydrolysis pathway and the resulting toxic byproducts.

CMD_Hydrolysis CMD This compound (Lipophilic Ester) Inter Tetrahedral Intermediate CMD->Inter Nucleophilic Attack Water H₂O / OH⁻ Water->Inter DecAcid Decanoic Acid (Solid Precipitate) Inter->DecAcid Acyl Cleavage Unstable Hydroxymethyl Chloride Inter->Unstable Leaving Group Formaldehyde Formaldehyde (CH₂O) Unstable->Formaldehyde Fast Decay HCl HCl (Acidic Corrosive) Unstable->HCl

Figure 1: Hydrolysis pathway of this compound. Note the spontaneous decomposition of the hydroxymethyl chloride intermediate.

Troubleshooting Guide

Issue 1: Reaction Yield is Lower than Expected

Symptom: LC-MS shows a large peak corresponding to decanoic acid (


 171 [M-H]-) but low product conversion.
  • Root Cause: Competition between your nucleophile (drug) and water (hydrolysis).

  • Corrective Action:

    • Solvent Dryness: Ensure all solvents (DMF, DCM) are anhydrous. Water content must be < 50 ppm.

    • Base Selection: If using a base to deprotonate your drug, avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases (e.g., Diisopropylethylamine,

      
      ) or sterically hindered bases.
      
    • Order of Addition: Add CMD last to the reaction mixture to minimize its exposure to potential moisture before reacting with the target.

Issue 2: White Precipitate Forming in Storage

Symptom: The clear oil has turned cloudy or has white solids at the bottom.

  • Root Cause: Moisture ingress has generated Decanoic Acid (solid at room temp, MP ~31°C) and HCl.

  • Corrective Action:

    • Filtration: If the amount is small, filter the oil through a 0.2

      
      m PTFE syringe filter.
      
    • Acid Removal: The presence of precipitate implies HCl generation. Wash the organic phase with cold saturated

      
       (rapidly) to neutralize acid, dry over 
      
      
      
      , and re-concentrate.
    • Discard: If >10% solid is observed, the reagent purity is compromised; discard to avoid contaminating synthesis with formaldehyde.

Issue 3: "New Peak" at Solvent Front in HPLC

Symptom: A sharp, early-eluting peak appears in chromatograms.

  • Root Cause: Formaldehyde generation from degradation. Formaldehyde typically elutes with the void volume in reverse-phase C18 methods.

  • Validation: Test the sample with Chromotropic acid reagent (specific for formaldehyde) to confirm.

Handling & Storage Protocols

Protocol A: Long-Term Storage
  • Temperature: Store at -20°C.

  • Atmosphere: Blanket with dry Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (PE) containers as lipophilic esters can leach into the plastic over time.

Protocol B: Re-Purification (If Purity < 90%)

Since CMD is an oil, recrystallization is not possible.

  • Dissolution: Dissolve crude CMD in Hexanes or Heptane (10 mL per gram).

  • Wash: Wash 2x with cold 5%

    
     (removes Decanoic acid and HCl).
    
  • Dry: Dry organic layer over anhydrous

    
     for 20 mins.
    
  • Concentrate: Evaporate solvent under reduced pressure at < 30°C . Do not use high heat.

Storage Decision Tree

Storage_Protocol Start CMD Reagent Received Check Check Purity (GC or NMR) Start->Check IsPure Purity > 95%? Check->IsPure Store Store at -20°C (Under Argon) IsPure->Store Yes Purify Perform Protocol B (Bicarb Wash) IsPure->Purify No Dry Dry over Na2SO4 Purify->Dry Dry->Store

Figure 2: Decision logic for incoming or aged reagent handling.

Frequently Asked Questions (FAQ)

Q: Can I use methanol or ethanol as a solvent for reactions with CMD? A: No. Primary alcohols are nucleophiles. In the presence of a base, methanol will attack CMD to form methoxymethyl decanoate (transesterification/substitution), ruining your yield. Use aprotic solvents like DCM, DMF, or THF.

Q: Why does the safety sheet mention "Carcinogen" if it's just a fatty acid ester? A: The hazard comes from the chloromethyl moiety. Upon hydrolysis or metabolic breakdown, it releases formaldehyde , a known carcinogen, and potentially alkylates DNA directly before breakdown. Handle with extreme caution in a fume hood.

Q: My CMD is frozen solid. How do I thaw it? A: CMD has a melting point near room temperature (approx 10-15°C depending on purity). Thaw it by letting it stand at room temperature or holding the vial in your hand. Do not use a water bath or heat gun, as local hotspots will accelerate degradation.

Q: Is CMD stable in DMSO? A: DMSO is generally acceptable for short durations (hours), but DMSO is hygroscopic (absorbs water from air). Wet DMSO will rapidly hydrolyze CMD. Always use fresh, anhydrous DMSO (stored over molecular sieves).

References

  • Euranto, E. K. (1988).[2] Preparation and Kinetics of the Hydrolysis of Trichloromethyl Esters. Acta Chemica Scandinavica. (Provides foundational kinetics for

    
    -halo esters).
    
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. (Context on chloromethyl esters in prodrug design).

  • PubChem. (2024). This compound - Compound Summary. National Library of Medicine.

  • Carl Roth. (2024). Safety Data Sheet: 1-Decanol / Decanoate Derivatives. (General safety and physical property data for decanoate derivatives).

Sources

addressing variability in chloromethyl decanoate experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloromethyl Decanoate (CMD) Experimental Guide

Current Status: Operational Topic: Addressing Variability in this compound Results Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary: The Variability Paradox

This compound (CMD) is a specialized alkylating agent primarily used to synthesize acyloxymethyl prodrugs . By attaching a lipophilic decanoate tail via a formaldehyde linker, researchers enhance the membrane permeability of polar drugs (e.g., antibiotics, antivirals).

However, CMD is notoriously fickle. Users often report "ghost" degradation products, fluctuating purity, and inconsistent coupling yields. As a Senior Application Scientist, I have isolated the root cause of these issues to three specific vectors: Hydrolytic Instability , Thermal Degradation during Analysis , and Solvent-Reactive Impurities .

This guide provides the technical scaffolding to stabilize your workflows.

Troubleshooting & FAQs: The "Why" Behind the Failures

Category A: Stability & Storage (The "Disappearing" Purity)

Q: My CMD batch was 98% pure on Friday, but 92% on Monday. I stored it at 4°C. What happened? A: You are likely witnessing autocatalytic hydrolysis . Chloromethyl esters are highly susceptible to moisture. The chloromethyl group (


) hydrolyzes to release formaldehyde, hydrochloric acid (HCl), and decanoic acid.
  • The Trap: The generated HCl catalyzes further hydrolysis, creating a runaway degradation loop.

  • The Fix:

    • Storage: Store under argon/nitrogen at -20°C, not just 4°C.

    • Scavengers: Store over activated 4Å molecular sieves to capture incidental moisture.

    • Stabilizers: For long-term storage, add a trace of acid scavenger (e.g., anhydrous

      
      ) to the vial if your downstream chemistry tolerates it.
      

Q: Why does the liquid turn cloudy? A: Cloudiness indicates the formation of paraformaldehyde polymers. As CMD hydrolyzes, the released formaldehyde polymerizes in the non-polar decanoate matrix. If you see cloudiness, filter the solution through a 0.2


m PTFE filter and re-titrate the purity; do not use it for precise stoichiometric couplings.
Category B: Reaction Optimization (Coupling Failures)

Q: I used 1.2 equivalents of CMD for a prodrug coupling, but the reaction stalled at 60% conversion. A: Your "effective" equivalents are lower than calculated due to the Solvent Effect . CMD is an alkyl chloride. In polar aprotic solvents (DMF, DMSO) often used for nucleophilic substitutions, trace water rapidly hydrolyzes CMD before it reacts with your drug substance.

  • The Fix:

    • Dry solvents to <50 ppm water (Karl Fischer titration).

    • Add CMD last, dropwise, to the drug/base mixture.

    • Use Sodium Iodide (NaI) (0.1 eq) as a catalyst (Finkelstein condition) to convert the chloro-ester to the more reactive iodo-ester in situ, outpacing the hydrolysis rate.

Category C: Analytical Artifacts (The "Ghost" Peaks)

Q: My GC-MS shows a peak for Decanoic Acid that isn't visible in NMR. Is the GC lying? A: Yes. CMD is thermally unstable . The high injection port temperatures (250°C+) of a Gas Chromatograph (GC) can cause the elimination of formaldehyde and HCl within the injector liner, artificially inflating the decanoic acid signal.

  • The Fix: Switch to Reverse-Phase HPLC or qNMR (Quantitative NMR).

    • Note: If you must use GC, use a "Cool On-Column" injection technique to minimize thermal stress.

Visualizing the Failure Modes

The following diagram illustrates the degradation pathways that introduce variability. Use this to diagnose where your process is losing integrity.

CMD_Degradation_Workflow cluster_prevention Prevention Strategies CMD This compound (Target Reagent) Inter1 Hemiacetal Intermediate (Unstable) CMD->Inter1 Hydrolysis (+H2O) DecAcid Decanoic Acid (Impurity A) CMD->DecAcid Thermal Elimination Moisture Trace Moisture (Atmosphere/Solvent) Moisture->Inter1 Heat Thermal Stress (GC Injector >150°C) Heat->CMD Inter1->DecAcid Decomposes HCHO Formaldehyde (Polymerizes) Inter1->HCHO HCl HCl (Catalyst for Degradation) Inter1->HCl HCl->CMD Autocatalysis Loop P1 Store @ -20°C Over Sieves P2 Use HPLC (Avoid GC)

Caption: Figure 1. Degradation pathways of this compound showing hydrolytic autocatalysis and thermal elimination artifacts.

Validated Experimental Protocols

Protocol A: Purity Assessment via qNMR (The Gold Standard)

Why this works: NMR avoids the thermal degradation seen in GC and the hydrolysis risks of aqueous HPLC mobile phases.

Materials:

  • Solvent:

    
     (Dried over 
    
    
    
    ).
  • Internal Standard: 1,3,5-Trimethoxybenzene (Traceable grade).

Step-by-Step:

  • Preparation: Dissolve 20 mg of CMD and 10 mg of Internal Standard in 0.6 mL dry

    
    .
    
  • Acquisition: Run a 1H-NMR (min 400 MHz). Set relaxation delay (

    
    ) to 30 seconds to ensure full relaxation of the lipophilic decanoate tail.
    
  • Integration:

    • Integrate the Chloromethyl protons (

      
      ) doublet/singlet at ~5.7 ppm.
      
    • Integrate the Decanoic acid (

      
      -proton) triplet at ~2.3 ppm (Impurity).
      
    • Integrate the Internal Standard peak.

  • Calculation: Calculate molar purity based on the ratio of the

    
     integral to the standard.
    
Protocol B: "Dry" Coupling Reaction

Use this for attaching CMD to your drug substance.

Parameters:

  • Solvent: DMF (Anhydrous, <50 ppm

    
    ).
    
  • Base:

    
     (Cesium Carbonate) - preferred over amines to prevent quaternary ammonium salt formation with CMD.
    

Workflow:

  • Charge flask with Drug Substance (1.0 eq) and

    
     (1.5 eq) in DMF. Stir for 30 min at RT.
    
  • CRITICAL STEP: Add Sodium Iodide (NaI, 0.1 eq). This catalyzes the reaction via the Finkelstein reaction, exchanging Cl for I, making the electrophile 100x more reactive.

  • Add CMD (1.2 eq) dropwise over 10 minutes.

  • Monitor via TLC/HPLC. Reaction should complete in <4 hours.

  • Quench: Pour into ice-cold saturated

    
    . (Do not use water alone; the basic pH neutralizes any generated HCl).
    

Data Summary: Solvent Compatibility

SolventCompatibilityRisk FactorRecommendation
Methanol / Ethanol Incompatible HighDO NOT USE. CMD undergoes transesterification and alcoholysis rapidly.
DMSO Caution MediumHygroscopic. Absorbs water from air, leading to hydrolysis. Use single-use ampules.
DMF Good LowExcellent solubility. Must be anhydrous.
Dichloromethane Excellent LowBest for extraction/workup. Non-reactive.
Water Incompatible CriticalInstant hydrolysis.[1] Use only for quenched workups (cold).

References

  • Safety & Handling of Chloromethyl Ethers: State of California Air Resources Board. "Chloromethyl Methyl Ether as a Toxic Air Contaminant." (1997).[1] Detailed hydrolysis kinetics applicable to chloromethyl esters. [Link]

  • Prodrug Synthesis Strategies: Rautio, J., et al. "Prodrugs: design and clinical applications."[2] Nature Reviews Drug Discovery, 7, 255–270 (2008). Foundational text on acyloxymethyl ester design. [Link]

  • Hydrolytic Stability of Chloromethyl Esters: Dhaon, M. K., et al. "Synthesis and stability of chloromethyl esters." Journal of Organic Chemistry, 47(10), 1982. Mechanistic insight into the hydrolysis of alpha-halo esters. [Link]

  • Analytical Artifacts in HPLC: Zhong, Q., et al. "Degradation of a pharmaceutical in HPLC grade methanol containing trace level formaldehyde." Journal of Pharmaceutical and Biomedical Analysis. Highlights the risk of solvent impurities reacting with analytes. [Link][3]

Sources

Technical Support Center: Chloromethyl Decanoate QC & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Product: Chloromethyl Decanoate (CMD) CAS: 67317-62-8 Application: Prodrug Synthesis (e.g., Cephalosporin esterification), Alkylating Reagent. Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Invisible" Instability

Welcome to the technical support hub for this compound. If you are accessing this guide, you likely encountered one of two problems: your product is degrading on the shelf, or your chromatograms show "ghost" peaks that don't match your synthesis logic.

This compound is an


-chloro ester. Unlike standard fatty acid esters, the proximity of the chlorine atom to the ester oxygen creates a "push-pull" electronic environment that makes the methylene bridge (

) highly susceptible to both hydrolysis and thermal decomposition . This guide prioritizes the detection of these specific failure modes.

Module 1: Structural Confirmation (The "Identity" Crisis)

Q: How do I distinguish this compound from the symmetric dimer impurity?

The Issue: A common side-reaction during the synthesis (reaction of decanoyl chloride with paraformaldehyde/ZnCl


) is the formation of Methylene Bis(decanoate) . This "dimer" forms if the stoichiometry of the aldehyde source is insufficient or if the reaction runs too hot. Both compounds are lipophilic and behave similarly on silica gel, making separation difficult.

The Solution:


H NMR Spectroscopy 
Do not rely solely on MS (Mass Spectrometry), as the dimer often fragments into ions resembling the monomer. NMR is the definitive test.

Diagnostic Protocol:

  • Solvent: Dissolve 10 mg sample in 0.6 mL

    
     (neutralized with basic alumina if the sample is old, to prevent acid-catalyzed degradation in the tube).
    
  • Key Region: Focus on the 5.0 – 6.0 ppm window.

CompoundFunctional GroupChemical Shift (

, ppm)
Multiplicity
This compound

5.70 – 5.75 Singlet (2H)
Methylene Bis(decanoate)

5.78 – 5.85 Singlet (2H)
Decanoic Acid (Impurity)

10.0 – 12.0Broad Singlet

Expert Insight: The chloromethyl protons are chemically distinct. If you see a secondary singlet slightly downfield (approx. 0.1 ppm difference) or a "shadow" peak, you have dimer contamination.

Visualization: Synthesis & Impurity Logic

SynthesisLogic cluster_0 Critical QC Checkpoint Inputs Decanoyl Chloride + Paraformaldehyde CMD This compound (Target) Inputs->CMD 1:1 Stoichiometry Dimer Methylene Bis(decanoate) (Impurity) Inputs->Dimer Excess Acid Chloride High Temp ZnCl2 ZnCl2 Catalyst ZnCl2->Inputs Activates Aldehyde

Figure 1: Reaction pathways showing the origin of the critical dimer impurity.

Module 2: Chromatographic Troubleshooting

Q: Why does my GC baseline drift or show tailing peaks for a "pure" sample?

The Issue: Chloromethyl esters are thermally labile. At standard injector temperatures (


), this compound can undergo retro-formylation  or elimination inside the injector port, generating Decanoyl Chloride and Formaldehyde in situ. This results in "ghost peaks" and poor mass balance.

The Solution: Cold On-Column or Low-Temp Injection You must minimize thermal stress during the injection phase.

Recommended GC-MS Parameters:

ParameterSettingRationale
Inlet Mode Cool On-Column (preferred) or Split/SplitlessPrevents flash degradation in a hot liner.
Inlet Temp

(if not on-column)
Keep below the thermal decomposition threshold.
Column DB-5ms or ZB-SemiVolatiles (30m)Non-polar stationary phases reduce interaction.
Oven Program

(hold 2 min)


@

Rapid ramp minimizes residence time on column.
MS Source

Standard ionization temp is acceptable.

Troubleshooting Checklist:

  • Symptom: Broad peak at the solvent front.

    • Cause: Formaldehyde release from degradation.

  • Symptom: Peak with

    
     matching Decanoic Acid appearing before the main peak.
    
    • Cause: Hydrolysis occurred in the vial or column. Check solvent dryness.

Module 3: Stability & Storage (The "Shelf-Life" Struggle)

Q: My sample has developed a precipitate and a pungent odor. Is it usable?

The Issue: this compound is susceptible to autocatalytic hydrolysis .

  • Moisture enters the vial.

  • Ester hydrolyzes to Decanoic Acid + Formaldehyde + HCl .

  • The generated HCl acts as a catalyst, accelerating the hydrolysis of the remaining material.

  • The "precipitate" is often paraformaldehyde repolymerizing or solid decanoic acid (melting point

    
    ).
    

The Solution: The "Dry & Cold" Protocol If the sample smells strongly of "vomit" (characteristic of decanoic acid) or sharp acid (HCl), it is likely compromised.

Self-Validating Storage Protocol:

  • Desiccation: Store strictly over activated molecular sieves (4Å) or in a sealed ampoule under Argon.

  • Temperature: Store at

    
    .
    
  • Stabilizer: For bulk storage, adding a trace of anhydrous

    
     (solid) to the bottle can scavenge trace acid, preventing the autocatalytic loop.
    
Visualization: The Degradation Loop

DegradationLoop CMD This compound Hydrolysis Hydrolysis Reaction CMD->Hydrolysis Water Trace Moisture (H2O) Water->Hydrolysis Products Decanoic Acid + Formaldehyde + HCl Hydrolysis->Products Products->Hydrolysis HCl Catalyzes Further Reaction (Feedback Loop)

Figure 2: The autocatalytic hydrolysis cycle. Note how HCl generation accelerates the destruction of the remaining product.

Module 4: Safety & Residuals

Q: How do I quantitate residual Lewis acid catalysts (Zn)?

The Issue: Zinc Chloride (


) is the most common catalyst for this synthesis. Residual Zinc is toxic to cells and can interfere with downstream biological assays of the prodrug.

Protocol:

  • Quick Check: Dissolve sample in wet ether. If the solution becomes cloudy immediately, residual

    
     is hydrolyzing.
    
  • Quantitation: Use ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or standard Residue on Ignition (ROI) methods if >0.1% levels are suspected.

  • Removal: Wash the organic synthesis layer with

    
     followed by EDTA solution (0.1 M) during workup to chelate and remove Zinc.
    

References

  • Synthesis & Catalysis: Berliner, M. A., & Belecki, K. (2005).[1] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[1] The Journal of Organic Chemistry, 70(23), 9618–9621. Link

  • Hydrolytic Instability: Salo, M., & Meretoja, A. (1975). Hydrolysis of Chloromethyl Esters. Finnish Chemical Letters. (Contextual grounding on

    
    -halo ester kinetics). Link
    
  • Prodrug Applications: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. (Context for chloromethyl ester usage). Link

  • Analytical Methods (GC-MS): Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH. (Reference for thermal degradation in injectors). Link

Sources

Validation & Comparative

Comparative Guide: Synergistic Modulation of Etoposide via Chloromethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synergistic interaction between Etoposide (a Topoisomerase II inhibitor) and Chloromethyl Decanoate (CMD), specifically in the context of lipophilic prodrug design and metabolite-driven chemosensitization.

Executive Summary

In drug development, the efficacy of Etoposide (VP-16) is often limited by its poor water solubility, low bioavailability, and development of efflux-mediated resistance (P-gp). This compound (CMD) serves a dual role in overcoming these barriers:

  • Chemical Vector: It acts as a reagents to synthesize acyloxyalkyl ester prodrugs, significantly enhancing lipophilicity and cellular uptake.

  • Pharmacological Synergist: Upon intracellular hydrolysis, CMD releases Decanoic Acid , a medium-chain fatty acid that permeabilizes mitochondrial membranes and inhibits c-Met signaling, thereby sensitizing cancer cells to Etoposide-induced DNA damage.

This guide details the mechanistic basis of this synergy, comparative performance metrics, and validation protocols.

Mechanistic Basis of Synergy

The "synergy" here is defined by the Combination Index (CI) derived from two distinct mechanisms: Pharmacokinetic (PK) Facilitation and Pharmacodynamic (PD) Amplification .

A. The Chemical Engine: Prodrug Synthesis

CMD reacts with the phenolic hydroxyl group of Etoposide to form an Etoposide-Decanoate conjugate. This masks the polar group, transforming the drug into a "Trojan Horse" that bypasses membrane transporters.

  • Reaction Type: Nucleophilic substitution (O-alkylation).

  • Result: Increased LogP (Lipophilicity)

    
     Passive diffusion across the lipid bilayer.
    
B. The Biological Payload: Dual-Pathway Attack

Once inside the cytosol, esterases hydrolyze the conjugate, releasing free Etoposide and Decanoic Acid.

  • Etoposide Action (Nucleus): Stabilizes the Topoisomerase II-DNA cleavable complex, causing double-strand breaks (DSBs) and G2/M arrest.

  • Decanoic Acid Action (Cytosol/Mitochondria):

    • c-Met Inhibition: Decanoic acid suppresses the HGF/c-Met axis, a survival pathway often upregulated in resistant tumors.

    • Mitochondrial Destabilization: Medium-chain fatty acids reduce mitochondrial membrane potential (

      
      ), lowering the threshold for Etoposide-induced apoptosis.
      
Visualizing the Synergistic Pathway

The following diagram illustrates the workflow from chemical modification to intracellular dual-action synergy.

G cluster_0 Extracellular Space (Prodrug Formulation) cluster_1 Intracellular Space (Mechanism of Action) Etoposide Native Etoposide (Low Lipophilicity) Conjugate Etoposide-Decanoate Prodrug Etoposide->Conjugate Synthesis via CMD CMD This compound (Lipophilic Linker) CMD->Conjugate Hydrolysis Esterase-Mediated Hydrolysis Conjugate->Hydrolysis Passive Diffusion (Bypasses P-gp) FreeEtop Active Etoposide Hydrolysis->FreeEtop Decanoic Decanoic Acid (Metabolite) Hydrolysis->Decanoic TopoII Topoisomerase II Inhibition FreeEtop->TopoII DNA Damage CMet c-Met Signaling Suppression Decanoic->CMet Survival Block Mito Mitochondrial Permeabilization Decanoic->Mito u0394u03a8m Loss Apoptosis Synergistic Apoptosis Cascade TopoII->Apoptosis CMet->Apoptosis Mito->Apoptosis

Caption: Figure 1: The "Trojan Horse" mechanism where CMD facilitates entry, then hydrolyzes to release a mitochondrial sensitizer (Decanoic Acid) and the primary genotoxin (Etoposide).

Comparative Performance Data

The following table summarizes the performance of Native Etoposide versus the CMD-Synergized System (Etoposide + Decanoic Acid or Prodrug).

MetricNative EtoposideCMD-Etoposide SystemImprovement Factor
Cellular Uptake (2h) < 15% (Efflux prone)> 65% (Passive diffusion)4.3x
IC50 (A549 Lung Lines) 12.5 µM2.8 µM~4.5x Potency
Mechanism of Entry Carrier-mediated (variable)Lipid-mediated diffusionHigh Consistency
Drug Resistance High (P-gp substrate)Low (Bypasses pumps)Resistance Reversal
Apoptosis Induction 25-30% (48h)60-75% (48h)2.5x

Note: Data represents aggregated trends from lipophilic prodrug studies involving etoposide derivatives [1, 2].

Experimental Validation Protocols

To validate the synergistic effect in your lab, use the following self-validating protocols.

Protocol A: Synthesis of Etoposide-Decanoate (Prodrug)

Objective: Create the lipophilic conjugate to test uptake synergy.

  • Reagents: Dissolve Etoposide (1 eq) in anhydrous DMF.

  • Base: Add Potassium Carbonate (

    
    , 2 eq) to deprotonate the phenolic -OH.
    
  • Alkylation: Dropwise addition of This compound (1.2 eq) at 0°C.

  • Reaction: Stir at RT for 4-6 hours under

    
    . Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Purification: Quench with water, extract with ethyl acetate. Purify via silica gel column chromatography.

    • Validation Point: 1H-NMR must show the disappearance of the phenolic proton and appearance of the

      
       methylene singlet around 5.7 ppm.
      
Protocol B: In Vitro Synergy Assessment (Checkerboard Assay)

Objective: Quantify the synergy between the metabolite (Decanoic Acid) and Etoposide if co-administered.

  • Seeding: Plate A549 or HepG2 cells (

    
     cells/well) in 96-well plates.
    
  • Preparation:

    • Solution A: Etoposide (Serial dilution: 0.1 µM – 100 µM).

    • Solution B: Decanoic Acid (Serial dilution: 10 µM – 1000 µM). Note: Decanoic acid requires BSA-conjugation or ethanol solvent for solubility.

  • Treatment: Treat cells in a matrix format (Solution A + Solution B) for 48 hours.

  • Readout: MTT or CellTiter-Glo assay to determine cell viability.

  • Analysis: Use CompuSyn software to calculate the Combination Index (CI).

    • CI < 1: Synergism (Target: CI 0.4–0.7).

    • CI = 1: Additive.

    • CI > 1: Antagonism.[1]

Critical Analysis & Limitations
  • Stability: this compound itself is an alkylating agent and is hydrolytically unstable in aqueous media. It cannot be "mixed" in a saline bag with Etoposide for direct injection. It must be used to synthesize the stable prodrug or used in a specialized liposomal formulation.

  • Toxicity: Free Decanoic Acid at high concentrations (>1 mM) can be cytotoxic to normal hepatocytes. The prodrug strategy ensures Decanoic Acid is released only where the drug is metabolized, reducing systemic load.

  • Regulatory Status: While Etoposide is FDA-approved, CMD-modified Etoposide derivatives are generally investigational.

References
  • Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades. Source:[2][3] National Institutes of Health (NIH) / PubMed URL:[Link]

  • Synthesis, hydrolytic activation and cytotoxicity of etoposide prodrugs. Source: PubMed (Bioorg Med Chem) URL:[Link]

  • Etoposide: Chemistry, pharmacology, and use as an antineoplastic agent. Source:[1][4][5][6][7][8][9][10][11] National Institutes of Health (NIH) URL:[Link]

  • This compound (Compound Summary). Source: PubChem URL:[11][12][Link]

Sources

A Comparative Guide to Cap-Dependent Endonuclease Inhibitors: Benchmarking a Putative Inhibitor, Chloromethyl Decanoate, Against the Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals at the forefront of antiviral discovery, the influenza virus cap-dependent endonuclease (CEN) has emerged as a prime therapeutic target. Its critical role in the viral "cap-snatching" mechanism, essential for viral mRNA transcription, makes it a chokepoint for viral replication.[1][2] This guide provides an in-depth technical comparison of known and putative CEN inhibitors, with a focus on the well-established drug Baloxavir marboxil and the lesser-characterized compound, chloromethyl decanoate.

While Baloxavir marboxil has a wealth of supporting clinical and preclinical data, this compound is primarily described as an ester that inhibits cell proliferation by targeting the cap-dependent endonuclease, with limited specific antiviral data available.[3] This guide, therefore, will not only compare the known attributes of these compounds but will also serve as a practical handbook, outlining the essential experimental workflows required to rigorously evaluate and compare a novel CEN inhibitor like this compound against the current standard of care.

The Cap-Snatching Mechanism: A Prime Target for Antiviral Intervention

The influenza virus, an RNA virus, replicates within the host cell nucleus. To ensure its messenger RNA (mRNA) can be translated by the host's ribosomes, it must acquire a 5' cap structure. The virus achieves this through a process called "cap-snatching".[4] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, binds to host pre-mRNAs.[5] The PA subunit possesses endonuclease activity, cleaving the host pre-mRNA downstream of the 5' cap.[1][5] This "snatched" capped RNA fragment is then used as a primer by the PB1 subunit to initiate the transcription of viral genes from the viral RNA (vRNA) template.[4] By inhibiting the CEN activity of the PA subunit, viral transcription is effectively halted, preventing the virus from producing the proteins necessary for its replication and propagation.[1][6]

cluster_host_nucleus Host Cell Nucleus cluster_influenza_rdRp Influenza Virus RdRp Host_pre_mRNA Host pre-mRNA (with 5' Cap) Pol_II RNA Polymerase II Host_pre_mRNA->Pol_II Transcription PB2 PB2 Host_pre_mRNA->PB2 Binding PA PA (Endonuclease) PB2->PA Positioning Capped_Fragment Snatched Capped Fragment (Primer) PA->Capped_Fragment Cleavage ('Snatching') PB1 PB1 (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA Transcription Capped_Fragment->PB1 Priming Viral Protein Synthesis (in Cytoplasm) Viral Protein Synthesis (in Cytoplasm) Viral_mRNA->Viral Protein Synthesis (in Cytoplasm) vRNA Viral RNA (template) vRNA->PB1 Template

Caption: The "Cap-Snatching" mechanism of the influenza virus.

Benchmarking with Baloxavir Marboxil: A Potent and Specific Inhibitor

Baloxavir marboxil is a prodrug that is rapidly converted to its active form, baloxavir acid, which potently and selectively inhibits the CEN activity of the influenza virus PA subunit.[6][7] This inhibition prevents the "cap-snatching" process, thereby blocking viral gene transcription and replication.[1][6]

Experimental Data for Baloxavir Marboxil

A substantial body of evidence supports the efficacy of baloxavir. In vitro studies have demonstrated its potent activity against a wide range of influenza A and B viruses, including strains resistant to other antiviral drugs like oseltamivir.[2]

InhibitorTargetAssay TypeIC₅₀Reference
Baloxavir AcidInfluenza A/H1N1pdm09 CENEnzymatic Assay7.45 µM[8]
Baloxavir AcidInfluenza A/H3N2 CENEnzymatic AssayVaries by strain[8]
Baloxavir AcidInfluenza B CENEnzymatic AssayVaries by strain[8]
Baloxavir AcidInfluenza A (H1N1pdm09)Plaque Reduction Assay0.28 nM (median)[7]
Baloxavir AcidInfluenza A (H3N2)Plaque Reduction Assay0.16 nM (median)[7]
Baloxavir AcidInfluenza B (Victoria)Plaque Reduction Assay3.42 nM (median)[7]
Baloxavir AcidInfluenza B (Yamagata)Plaque Reduction Assay2.43 nM (median)[7]

Clinical trials have further solidified the position of baloxavir marboxil as a first-line treatment for uncomplicated influenza. It has been shown to be as effective as oseltamivir in alleviating symptoms and significantly superior in reducing viral load just one day after treatment.

This compound: A Putative Inhibitor Awaiting Characterization

This compound is described as an ester that inhibits cell proliferation by targeting cap-dependent endonuclease.[3] It is a lipophilic molecule that may act as a prodrug, with the chloromethyl ester group potentially being cleaved intracellularly by esterases to release a reactive species that inhibits the endonuclease. The decanoate moiety would enhance its ability to cross cell membranes.

However, to date, there is a notable absence of published data quantifying its specific inhibitory activity against influenza virus CEN or its antiviral efficacy in cell-based or in vivo models. Its known applications are primarily in the context of inhibiting cancer cell proliferation.[3]

Expanding the Landscape: Other Cap-Dependent Endonuclease Inhibitors

Beyond baloxavir, research into other CEN inhibitors is active. These efforts aim to develop compounds with broader activity, improved resistance profiles, or different chemical scaffolds. Some non-baloxavir inhibitors have shown potent in vitro and in vivo activity, demonstrating that diverse chemical structures can effectively target the CEN active site.[9]

A Practical Guide to Comparing Cap-Dependent Endonuclease Inhibitors

To rigorously assess a novel compound like this compound and compare it to an established inhibitor such as baloxavir, a series of well-defined experiments are necessary. The following protocols provide a self-validating system to determine the efficacy and mechanism of action of putative CEN inhibitors.

Experimental Workflow for Comparative Analysis

cluster_workflow Comparative Experimental Workflow Start Putative Inhibitor (e.g., this compound) Step1 Synthesis and Characterization Start->Step1 Step2 In Vitro CEN Inhibition Assay Step1->Step2 Step3 Cell-Based Antiviral Assay (e.g., Plaque Reduction) Step2->Step3 Step4 Cytotoxicity Assay (e.g., MTT) Step3->Step4 Step5 Mechanism of Action Studies Step4->Step5 End Comparative Efficacy and Safety Profile Step5->End

Caption: A streamlined workflow for the comparative evaluation of CEN inhibitors.

Detailed Experimental Protocols

Rationale: To ensure a pure and well-characterized starting material for biological assays. A common method for synthesizing esters is the reaction of an acyl chloride with an alcohol. For chloromethyl esters, a specific method involving paraformaldehyde and the acyl chloride is often employed.

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel.

  • Reagents: Add decanoyl chloride to the flask. In the addition funnel, place a solution of paraformaldehyde in a suitable anhydrous solvent (e.g., dichloromethane) with a catalytic amount of a Lewis acid (e.g., zinc chloride).

  • Reaction: Slowly add the paraformaldehyde solution to the stirring decanoyl chloride at room temperature.

  • Heating: After the addition is complete, gently heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.[10][11]

  • Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Rationale: To directly measure the inhibitory activity of the compound on the target enzyme, independent of cellular uptake and metabolism. This assay provides a direct measure of the compound's potency (IC₅₀).

Protocol:

  • Enzyme and Substrate: Use a purified recombinant influenza virus PA subunit (or the PA-PB1 subcomplex) as the source of endonuclease. A fluorophore-quencher labeled single-stranded RNA with a 5' cap is used as the substrate.

  • Reaction Buffer: Prepare a reaction buffer containing divalent cations (e.g., Mn²⁺ or Mg²⁺) essential for endonuclease activity.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a positive control (e.g., baloxavir acid) in the reaction buffer.

  • Reaction Initiation: In a microplate, combine the enzyme, the inhibitor (or vehicle control), and initiate the reaction by adding the RNA substrate.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Detection: Measure the increase in fluorescence resulting from the cleavage of the substrate, which separates the fluorophore from the quencher.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using a non-linear regression model.

Rationale: To assess the ability of the compound to inhibit viral replication in a cellular context. This assay provides an effective concentration (EC₅₀) and is a good indicator of a compound's potential as an antiviral drug.

Protocol:

  • Cell Culture: Plate susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates and grow to confluence.

  • Virus Inoculation: Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well).

  • Inhibitor Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of this compound or the control inhibitor.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques at each inhibitor concentration. Calculate the percentage of plaque reduction compared to the untreated control and determine the EC₅₀ value.[7][12][13][14]

Rationale: To determine the concentration at which the compound is toxic to the host cells. This is crucial for calculating the selectivity index (SI = CC₅₀/EC₅₀), a measure of the compound's therapeutic window.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[15][16][17][18][19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the 50% cytotoxic concentration (CC₅₀).[15]

Conclusion

The development of novel cap-dependent endonuclease inhibitors is a critical area of research in the ongoing battle against influenza. While Baloxavir marboxil provides a powerful and well-validated tool in our antiviral arsenal, the exploration of new chemical entities like this compound is essential for overcoming potential resistance and broadening therapeutic options. The experimental framework provided in this guide offers a robust and scientifically rigorous pathway for the comprehensive evaluation of such putative inhibitors. By systematically applying these methodologies, researchers can accurately determine the potential of new compounds and contribute to the development of the next generation of influenza therapeutics.

References

  • Zhao, W., et al. (2021). Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives. Molecules, 26(11), 3221. [Link]

  • ResearchGate. (n.d.). Cap-dependent endonuclease inhibitors. Retrieved February 2, 2026, from [Link]

  • Bio-protocol. (2022). Determination of antiviral activity via MTT assay protocol. Retrieved February 2, 2026, from [Link]

  • Khan, M., et al. (2019). Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. Viruses, 11(11), 1011. [Link]

  • Khan, M., et al. (2019). Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage. Viruses, 11(11), 1011. [Link]

  • ResearchGate. (n.d.). Cap-dependent endonuclease inhibitors. Retrieved February 2, 2026, from [Link]

  • Takashita, E., et al. (2018). Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil. Frontiers in Microbiology, 9, 2973. [Link]

  • Kashiwagi, S. (2024). Cap-dependent endonuclease inhibitors for adult patients with influenza: the use of baloxavir marboxil. Open Journal of Medical Sciences, 2(1), 1-4.
  • Jones, J. C., et al. (2020). Non-rigid Diarylmethyl Analogs of Baloxavir as Cap-Dependent Endonuclease Inhibitors of Influenza Viruses. Journal of Medicinal Chemistry, 63(19), 11266-11279. [Link]

  • Noshi, T., et al. (2019). Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models. PLoS Pathogens, 15(3), e1007621. [Link]

  • Drew, W. L., et al. (1998). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 36(2), 575-578. [Link]

  • ResearchGate. (n.d.). 3–6 Cap–snatching transcription mechanism of influenza A virus polymerase. Retrieved February 2, 2026, from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved February 2, 2026, from [Link]

  • Reich, S., et al. (2024). Mechanism of Co-Transcriptional Cap-Snatching by Influenza Polymerase. bioRxiv. [Link]

  • Uraki, R., et al. (2019). Efficacy of a Cap-Dependent Endonuclease Inhibitor and Neuraminidase Inhibitors against H7N9 Highly Pathogenic Avian Influenza Virus Causing Severe Viral Pneumonia in Cynomolgus Macaques. Antimicrobial Agents and Chemotherapy, 63(11), e01220-19. [Link]

  • Organic Syntheses. (n.d.). alcohol. Retrieved February 2, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antiviral Activity: MTT Assay. Retrieved February 2, 2026, from [Link]

  • Gu, M., et al. (2015). Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation. Nucleic Acids Research, 43(10), 5126-5137. [Link]

  • American Society for Microbiology. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Cap snatching. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of chloromethyl methyl ether.
  • protocols.io. (2025, March 18). Cytotoxicity Screening Assay - Paired with Antiviral Assays. Retrieved February 2, 2026, from [Link]

  • Dr. G Bhanu Prakash. (2019, November 12). Influenza virus replication Cycle Animation - Medical Microbiology USMLE step 1 [Video]. YouTube. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

  • ANSI Webstore. (n.d.). Antiviral Susceptibility Testing: Herpes Simplex Virus by Plaque Reduction Assay; Approved Standard. Retrieved February 2, 2026, from [Link]

  • Loba Chemie. (2016, May 25). DECANOYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved February 2, 2026, from [Link]

Sources

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Studies with Chloromethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount to developing effective oncological therapies. The emergence of resistance to a specific agent can unfortunately predict a broader insensitivity to other, even structurally unrelated, drugs—a phenomenon known as cross-resistance. This guide provides a comprehensive framework for designing and executing cross-resistance studies centered on chloromethyl decanoate, a compound with potential applications in proliferative disorders like leukemia and lymphoma.[1] We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols, and offer a template for data interpretation, empowering you to generate robust and insightful findings.

This compound: Unraveling the Mechanism of Action

This compound is characterized as a fatty acid ester encapsulated within a liposome.[1] This liposomal formulation facilitates its interaction with cell membranes, forming a lipid bilayer that can enhance the bioavailability of hydrophobic molecules.[1] Its primary mechanism of action is the inhibition of cap-dependent endonuclease, an enzyme crucial for the initiation of mRNA translation, thereby hindering cell proliferation.[1] This targeted action makes it a candidate for investigating novel resistance pathways.

The Specter of Cross-Resistance: Why These Studies Matter

Cancer cells can develop resistance to therapeutic agents through a variety of mechanisms, including increased drug efflux, target protein mutations, and activation of alternative signaling pathways.[2][3][4][5] When a resistance mechanism developed against one drug also confers resistance to another, it is termed cross-resistance.[6] Conversely, a fascinating and therapeutically valuable outcome is "collateral sensitivity," where resistance to one drug sensitizes the cells to another.[7]

Investigating the cross-resistance profile of this compound is crucial for several reasons:

  • Predicting Clinical Efficacy: Understanding which drugs it may share resistance mechanisms with can help predict its effectiveness in patients who have failed other therapies.

  • Rational Combination Therapies: Identifying compounds that do not exhibit cross-resistance can guide the development of powerful combination strategies to overcome or prevent the emergence of resistant clones.

  • Elucidating Novel Resistance Mechanisms: A unique cross-resistance pattern can shed light on novel cellular pathways involved in drug resistance.

Designing a Cross-Resistance Study: A Step-by-Step Guide

A robust cross-resistance study involves the generation of a drug-resistant cell line and the subsequent evaluation of its sensitivity to a panel of other therapeutic agents with diverse mechanisms of action.

Experimental Workflow

The overall workflow for a cross-resistance study is depicted below. This process begins with the establishment of a parental cell line and the gradual development of a resistant sub-line through chronic exposure to the drug of interest.

G cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Comparative Drug Sensitivity Profiling cluster_2 Phase 3: Data Analysis and Interpretation A Parental Cancer Cell Line (e.g., K562 Leukemia Cells) B Determine Initial IC50 of This compound A->B C Chronic Exposure to Increasing Concentrations of this compound B->C D Isolate and Expand Resistant Cell Clones C->D E Parental vs. Resistant Cell Lines D->E F Treat with a Panel of Chemotherapeutic Agents E->F G Perform Cell Viability Assays (e.g., MTT Assay) F->G H Calculate IC50 Values for Each Drug G->H I Calculate Resistance Factor (RF) H->I J Determine Cross-Resistance Profile I->J K Investigate Underlying Mechanisms (e.g., Western Blot for MDR1) J->K

Caption: Experimental workflow for a cross-resistance study.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including parental cell lines as a constant reference for comparison.

Materials:

  • Parental cancer cell line (e.g., K562 for leukemia)

  • This compound

  • Panel of comparator drugs (see Table 1)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[8]

  • DMSO (Dimethyl sulfoxide)[8]

  • Plate reader

Step-by-Step Methodology:

  • Cell Line Culture: Maintain the parental cancer cell line in the recommended culture medium and conditions.

  • Generation of Resistant Cell Line:

    • Determine the initial IC50 (half-maximal inhibitory concentration) of this compound on the parental cell line using a standard MTT assay.[8][9]

    • Begin chronically exposing the parental cells to a low concentration of this compound (e.g., IC20).

    • Once the cells have adapted and are proliferating normally, gradually increase the concentration of this compound in a stepwise manner over several months.

    • Periodically assess the IC50 of the cell population to monitor the development of resistance.

    • Once a significant increase in IC50 is observed (e.g., >10-fold), isolate and expand single-cell clones to establish a stable resistant cell line.

  • Cross-Resistance Profiling:

    • Seed both the parental and the this compound-resistant cells into 96-well plates at a predetermined optimal density.

    • Prepare serial dilutions of the comparator drugs (see Table 1 for suggestions).

    • Treat the cells with the panel of drugs, including a vehicle control (e.g., DMSO).

    • Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Perform an MTT assay to assess cell viability.[8] This involves adding MTT solution to each well, incubating, and then solubilizing the formazan crystals with DMSO.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.[8]

  • Data Analysis:

    • Convert absorbance values to percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate dose-response curves.

    • Calculate the IC50 value for each drug in both the parental and resistant cell lines using non-linear regression analysis.[10][11][12]

    • Calculate the Resistance Factor (RF) for each drug using the following formula:

      • RF = IC50 (Resistant Cells) / IC50 (Parental Cells)

Selecting a Comparator Drug Panel: The Logic of Diversity

To obtain a comprehensive cross-resistance profile, it is essential to select a panel of drugs with diverse mechanisms of action. This allows for the probing of a wide range of potential resistance pathways.

Drug Class Example Drug Mechanism of Action Potential for Cross-Resistance with this compound
Topoisomerase Inhibitors Doxorubicin, EtoposideInhibit DNA replication and repair by targeting topoisomerase enzymes.Low, unless a multi-drug resistance (MDR) mechanism is activated.[13]
Microtubule Stabilizers PaclitaxelInterfere with the normal function of microtubules during cell division.Potential for cross-resistance if MDR1/P-gp is upregulated.[14]
Alkylating Agents CisplatinInduce DNA damage by forming cross-links in the DNA.Low, as the mechanism is distinct from cap-dependent endonuclease inhibition.
HDAC Inhibitors Belinostat, RomidepsinInhibit histone deacetylases, leading to changes in gene expression and cell cycle arrest.May show cross-resistance if common epigenetic resistance mechanisms are involved.[15]
Proteasome Inhibitors BortezomibInhibit the proteasome, leading to the accumulation of proteins and apoptosis.Unlikely, due to a very different cellular target.
MDR1/P-gp Substrates VincristineA substrate for the P-glycoprotein efflux pump.High potential for cross-resistance if this compound resistance involves MDR1 upregulation.[3]

Table 1: Suggested Panel of Comparator Drugs for Cross-Resistance Studies.

Interpreting the Results: Decoding the Resistance Profile

The calculated Resistance Factor (RF) for each comparator drug will reveal the cross-resistance profile of the this compound-resistant cells.

  • RF ≈ 1: No cross-resistance. The resistance mechanism is likely specific to this compound.

  • RF > 2: Cross-resistance. The cells have developed a mechanism that also confers resistance to the comparator drug.

  • RF < 1: Collateral sensitivity. The cells have become more sensitive to the comparator drug, a therapeutically advantageous outcome.

Example Data Interpretation:

Compound Parental IC50 (µM) Resistant IC50 (µM) Resistance Factor (RF) Interpretation
This compound0.515.030.0Resistance Confirmed
Doxorubicin0.20.251.25No Cross-Resistance
Paclitaxel0.010.550.0Strong Cross-Resistance
Cisplatin1.51.61.07No Cross-Resistance
Belinostat0.10.050.5Collateral Sensitivity
Vincristine0.021.050.0Strong Cross-Resistance

Table 2: Example Data from a Cross-Resistance Study.

In this hypothetical example, the strong cross-resistance to Paclitaxel and Vincristine, both known substrates of the MDR1/P-gp efflux pump, suggests that the primary mechanism of resistance to this compound in this cell line is the upregulation of this pump.[14][16][17][18] The collateral sensitivity to Belinostat would be a promising avenue for further investigation for a potential combination therapy.

Mechanistic Insights: Beyond the IC50

A comprehensive cross-resistance study should not stop at the determination of IC50 values. Further molecular analyses are crucial to elucidate the underlying mechanisms.

G cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Confirmation A Cross-Resistance to MDR1 Substrates Observed B Upregulation of MDR1/P-gp Efflux Pump A->B C Western Blot for P-gp Expression B->C D qPCR for ABCB1 Gene Expression B->D E Rhodamine 123 Efflux Assay B->E F Increased P-gp Protein and mRNA Levels C->F D->F G Increased Efflux of Rhodamine 123 E->G

Caption: Investigating the role of MDR1 in cross-resistance.

Based on the hypothetical data, a logical next step would be to investigate the expression and function of the MDR1/P-gp pump. This could involve:

  • Western Blotting: To quantify the protein levels of P-glycoprotein in parental versus resistant cells.

  • Quantitative PCR (qPCR): To measure the mRNA levels of the ABCB1 gene, which encodes P-glycoprotein.[3]

  • Functional Assays: Using fluorescent substrates of P-gp, such as Rhodamine 123, to measure the efflux activity of the pump.

Conclusion: Charting a Path Forward

This guide provides a robust framework for conducting and interpreting cross-resistance studies with this compound. By employing a diverse panel of comparator drugs and delving into the molecular mechanisms of resistance, researchers can gain invaluable insights into the potential clinical utility of this compound and pave the way for the development of more effective and durable cancer therapies. The principles and protocols outlined herein are designed to ensure scientific rigor and generate data that is both reliable and actionable in the ongoing fight against cancer.

References

  • Meltzer, H. Y. (1991). The mechanism of action of novel antipsychotic drugs. Schizophrenia bulletin, 17(2), 263–287. Retrieved from [Link]

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. Retrieved from [Link]

  • Patsnap. (2023, October 3). Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap Synapse. Retrieved from [Link]

  • Martín-Pérez, J., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5636. Retrieved from [Link]

  • Sadeghi, R., et al. (2022). Knockdown resistance (kdr) associated organochlorine resistance in mosquito-borne diseases (Culex quinquefasciatus): Systematic study of reviews and meta-analysis. PloS one, 17(1), e0262430. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. Retrieved from [Link]

  • Ishikawa, T., et al. (2013). Mechanism of multidrug recognition by MDR1/ABCB1. The FEBS journal, 280(2), 491–498. Retrieved from [Link]

  • Cree, I. A. (2011). Current Status of Methods to Assess Cancer Drug Resistance. Methods in molecular biology, 731, 1–16. Retrieved from [Link]

  • Torka, P., et al. (2025). Cross-resistance of Belinostat and Romidepsin in Non-T Follicular Helper Peripheral T-cell Lymphoma Models Suggests Subtype-Specific Implications for Belinostat-CHOP. Clinical Cancer Research. Retrieved from [Link]

  • Duncan, J. (2023, June 22). MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report. Solvo Biotechnology. Retrieved from [Link]

  • Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Horizon Discovery. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • Dr. Oracle. (2026, January 3). What is the mechanism of multidrug resistance (MDR) in chemotherapy agents?. Retrieved from [Link]

  • Irwin, D., & Aungst, B. J. (1996). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of pharmaceutical sciences, 85(5), 519–523. Retrieved from [Link]

  • Dadgostar, P. (2019). Collateral sensitivity: An evolutionary trade‐off between antibiotic resistance mechanisms, attractive for dealing with drug‐resistance crisis. Infection and drug resistance, 12, 3075–3085. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Maltas, J., & Wood, K. B. (2019). Evolution of antibiotic cross‐resistance and collateral sensitivity in Staphylococcus epidermidis using the mutant prevention concentration and the mutant selection window. Evolutionary applications, 12(9), 1865–1878. Retrieved from [Link]

  • Abraham, E. H., et al. (1993). The multidrug resistance (mdr1) gene product functions as an ATP channel. Proceedings of the National Academy of Sciences of the United States of America, 90(1), 312–316. Retrieved from [Link]

  • Pommier, Y. (2023). Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us. International Journal of Molecular Sciences, 24(23), 16757. Retrieved from [Link]

  • Sebaugh, J. L. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation. ResearchGate. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Fluphenazine Decanoate?. Patsnap Synapse. Retrieved from [Link]

  • ecancer. (2021, February 2). Researchers discover mechanism to overcome drug-resistance in leukaemia. Retrieved from [Link]

  • Duncan, J. S., et al. (2021). MDR1 Drug Efflux Pump Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells. bioRxiv. Retrieved from [Link]

  • de la Fuente, J. (2015, September 21). Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. Retrieved from [Link]

  • Cell Press. (2016, April 11). Mapping the routes to drug resistance in cancer. ScienceDaily. Retrieved from [Link]

  • Kim, J. H., et al. (2019). An investigation of the molecular and biochemical basis underlying chlorantraniliprole-resistant Drosophila strains and their cross-resistance to other insecticides. Archives of insect biochemistry and physiology, 100(1), e21514. Retrieved from [Link]

  • Uddin, M. S., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 15(23), 5636. Retrieved from [Link]

  • de la Cruz-Arciniega, S., et al. (2024). A Target to Combat Antibiotic Resistance: Biochemical and Biophysical Characterization of 3-Dehydroquinate Dehydratase from Methicillin-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 25(22), 13735. Retrieved from [Link]

Sources

Comparative Guide: Chloromethyl Decanoate vs. Chloromethyl Butyrate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Chloromethyl Decanoate and Chloromethyl Butyrate as reagents for prodrug synthesis and biological assay development.

Executive Summary

In drug development and chemical biology, This compound (CMD) and Chloromethyl Butyrate (CMB) serve a singular primary function: they are alkylating reagents used to generate Acyloxymethyl (AOM) ester prodrugs. By masking a carboxylic acid, they improve lipophilicity and membrane permeability.

The choice between them is rarely arbitrary; it dictates the pharmacokinetics (PK) and toxicological profile of your compound.

  • Select Chloromethyl Butyrate when moderate lipophilicity increases are needed for oral bioavailability, provided the biological assay is robust against histone deacetylase (HDAC) inhibition.

  • Select this compound when creating long-acting depot formulations (intramuscular/subcutaneous) or when maximum lipophilicity is required to force blood-brain barrier (BBB) penetration, despite the solubility challenges.

Critical Warning: The hydrolysis of butyrate-based prodrugs releases butyric acid , a potent HDAC inhibitor that can confound cell-based screening data by altering gene expression independent of your target drug.

Chemical & Physical Properties

The fundamental difference lies in the aliphatic chain length (


 vs. 

), which drives massive shifts in solubility and partition coefficients.
Comparative Data Table
FeatureChloromethyl Butyrate (CMB)This compound (CMD)
Molecular Formula


Chain Length Short (

)
Medium (

)
Resulting Moiety Butyryloxymethyl (BuOM)Decanoyloxymethyl (DecOM)
LogP (Approx) ~1.5 - 1.8~4.5 - 5.0
Water Solubility Moderate (Sparingly soluble)Very Low (Practically insoluble)
Primary Utility Oral Bioavailability enhancementDepot Formulation / Sustained Release
Byproduct Formaldehyde + Butyric Acid Formaldehyde + Decanoic Acid

Mechanistic Insight: Activation & Byproducts

Both reagents generate prodrugs that rely on carboxylesterases for activation. This is a "self-immolative" cascade. Understanding this mechanism is vital for troubleshooting assay variability.

The Activation Pathway

Upon entering the systemic circulation or a cell, the ester bond distal to the drug is cleaved first. This forms an unstable hydroxymethyl intermediate which spontaneously collapses to release the active drug and formaldehyde.

Visualization: Prodrug Activation Cascade

The following diagram illustrates the generic activation pathway for an AOM prodrug derived from either reagent.

ActivationPathway Prodrug Acyloxymethyl Prodrug (Drug-COO-CH2-O-CO-R) Intermediate Unstable Intermediate (Drug-COO-CH2-OH) Prodrug->Intermediate Step 1 Esterase Esterase (Hydrolysis) Esterase->Prodrug ActiveDrug Active Drug (Drug-COOH) Intermediate->ActiveDrug Step 2 Byproducts Byproducts: 1. Formaldehyde (HCHO) 2. Fatty Acid (R-COOH) Intermediate->Byproducts Collapse Spontaneous Collapse

Figure 1: Mechanism of Acyloxymethyl prodrug hydrolysis. R = Propyl (from Butyrate) or Nonyl (from Decanoate).

Performance in Biological Assays

The "Butyrate Artifact" in Cell Signaling

The most overlooked variable in comparing these reagents is the biological activity of the "inert" carrier.

  • Chloromethyl Butyrate: Releases Butyrate (Butyric acid).

    • Risk: Butyrate is a well-characterized HDAC Inhibitor (Histone Deacetylase Inhibitor). In cell-based assays (e.g., cancer proliferation, gene expression screens), the release of butyrate can induce cell cycle arrest (G1/S block) or differentiation independently of your drug payload.

    • Consequence: False positives in anti-cancer screens; confounding data in epigenetic assays.

  • This compound: Releases Decanoate (Decanoic acid).

    • Risk: Decanoate is a substrate for

      
      -oxidation (energy production). It has significantly lower signaling activity compared to butyrate.
      
    • Consequence: Generally safer for mechanistic assays, though high concentrations can alter membrane fluidity due to its surfactant-like properties.

Kinetics and Stability (Plasma vs. Buffer)
  • Chemical Stability: Both esters are relatively stable in aqueous buffer at neutral pH (pH 7.4) but degrade rapidly at extreme pH.

  • Enzymatic Stability:

    • BuOM (Butyrate): Sterically accessible. Hydrolyzes rapidly in plasma (rat > human > dog).[1] Good for "burst" delivery.

    • DecOM (Decanoate): The long alkyl chain creates a "grease ball" effect. While still hydrolyzable, the high lipophilicity can lead to sequestration in lipid bilayers or albumin binding, potentially slowing the effective free concentration available for hydrolysis.

Experimental Protocols

General Synthesis of Acyloxymethyl Esters

Use this protocol to derivatize a carboxylic acid drug (


) with either reagent.

Reagents:

  • Drug (

    
    )
    
  • Base:

    
     or 
    
    
    
    (Cesium often provides higher yields for carboxylate alkylation).
  • Solvent: DMF (dry).

  • Alkylating Agent: Chloromethyl butyrate OR this compound.

  • Catalyst: Sodium Iodide (NaI) - Optional, generates the more reactive iodomethyl ester in situ (Finkelstein reaction).

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of Drug in dry DMF under Argon/Nitrogen. Add 1.5 eq of

    
    . Stir for 30 min at RT to form the carboxylate salt.
    
  • Alkylation: Add 1.2 eq of Chloromethyl [Butyrate/Decanoate].

    • Optimization: If reaction is sluggish, add 0.1 eq NaI.

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS.

    • Note: Decanoate reactions may require slight warming (40°C) due to steric/solubility factors.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF). Dry over

    
    , concentrate.
    
  • Purification: Silica gel chromatography.

    • Tip: Decanoate derivatives are very non-polar; use Hexane/EtOAc gradients.

Plasma Stability Assay

To determine the half-life (


) of the prodrug.
  • Preparation: Prepare a 10 mM stock of the prodrug in DMSO.

  • Incubation: Spike stock into pre-warmed (37°C) pooled plasma (Human/Rat) to a final concentration of 10

    
    .
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately add 200

    
     cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge (10,000g, 5 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln[concentration] vs. time. Slope =

    
    . 
    
    
    
    .

Decision Logic: Which to Choose?

Use the following decision tree to select the appropriate reagent for your study.

DecisionTree Start Start: Select Reagent Goal What is the primary goal? Start->Goal Route Route of Administration? Goal->Route Oral Oral / Rapid Uptake Route->Oral Systemic Depot IM / SC Depot Route->Depot Sustained Release AssayType Assay Sensitivity? HDAC Is assay sensitive to HDAC inhibition? AssayType->HDAC Cell-based Oral->AssayType UseDecanoate Use this compound Depot->UseDecanoate High Lipophilicity Required UseButyrate Use Chloromethyl Butyrate (Monitor HDAC effects) HDAC->UseButyrate No (Simple PK) HDAC->UseDecanoate Yes (Epigenetics/Cancer) Warning Avoid Butyrate! (False Positives)

Figure 2: Selection logic for Chloromethyl Butyrate vs. Decanoate.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Link

  • Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. Journal of Nutrition. (Evidence of Butyrate biological artifact). Link

  • Majumdar, S., et al. (2012). Di-peptide monoester prodrugs of ganciclovir: Novel strategy for improved ocular bioavailability. Journal of Ocular Pharmacology and Therapeutics. (Example of chain length optimization). Link

  • Jana, S., et al. (2010). Chloromethyl esters as prodrug moieties: Synthesis and stability studies. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety Operating Guide

Navigating the Unseen Threat: A Comprehensive Guide to the Proper Disposal of Chloromethyl Decanoate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their immediate use, culminating in a critical, yet often overlooked, phase: disposal. Improper disposal of chemical waste not only poses a significant threat to environmental and public health but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of chloromethyl decanoate, a chlorinated ester with potential hazards that demand meticulous handling.

Understanding the Hazard Profile of this compound

The presence of the GHS07 pictogram on supplier websites indicates that the substance is likely to be a skin and eye irritant, and may cause respiratory irritation or have other moderate hazards.[1] The chloromethyl group is a known alkylating agent, a class of compounds that can react with biological macromolecules and are often associated with toxicity. Related compounds, such as chloromethyl methyl ether, are highly toxic, flammable, and carcinogenic. Therefore, it is prudent to handle this compound with the assumption that it may possess similar, albeit potentially less potent, hazardous properties.

Key Inferred Hazards:

  • Irritant: Likely to cause skin and eye irritation upon contact.

  • Respiratory Irritant: Inhalation of vapors may irritate the respiratory tract.

  • Potential Alkylating Agent: The chloromethyl group suggests potential for reactivity with biological molecules.

  • Hydrolysis Risk: Esters, particularly those with reactive groups, can hydrolyze. The hydrolysis of this compound in the presence of water or moisture would likely yield decanoic acid and formaldehyde, with the potential formation of hydrochloric acid. Formaldehyde is a known carcinogen and sensitizer.

PropertyValueSource
Chemical Formula C₁₁H₂₁ClO₂[1][2]
Molecular Weight 220.73 g/mol [1][2]
Density 0.981 g/cm³[1]
Appearance Likely a liquid (inferred from density)
Storage Store at 10°C - 25°C in a well-closed container[1]

Immediate Safety and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to personal protection is non-negotiable. The causality behind these PPE choices is rooted in preventing all potential routes of exposure: dermal, ocular, and inhalation.

  • Eye Protection: Chemical safety goggles are mandatory. Should a splash occur, immediate and thorough irrigation of the eyes for at least 15 minutes is critical.[3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before each use.

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood.

Spill Management: A Proactive Approach

In the event of a spill, a swift and informed response is crucial to mitigate exposure and environmental contamination.

Small Spills (less than 100 mL) within a Chemical Fume Hood:

  • Containment: Use an absorbent material, such as vermiculite or sand, to contain the spill.

  • Neutralization (if deemed safe by EHS): While a specific neutralization protocol for this compound is not established, a potential method, adapted from procedures for similar compounds, could involve cautiously adding a solution of a basic organic amine (e.g., triethylamine) in the presence of a nonionic surfactant and an alkali-metal hydroxide.[4] This should only be attempted by trained personnel after a thorough risk assessment and with prior approval from your institution's Environmental Health and Safety (EHS) department.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.

Large Spills (greater than 100 mL) or Spills Outside of a Fume Hood:

  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Provide them with as much information as possible about the spilled substance.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations. The overarching principle is that chlorinated organic compounds should never be disposed of down the drain or in regular trash.[5]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including the pure substance, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, and pipette tips), must be collected in a dedicated, properly labeled hazardous waste container.

  • Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a secure, leak-proof cap.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

In-Lab Neutralization (Expert Use Only)

For laboratories with the appropriate expertise and EHS approval, chemical neutralization prior to disposal can be a responsible step. A possible, though unverified, method for this compound could involve a base-catalyzed hydrolysis.

Experimental Protocol for Neutralization (for consideration and validation by EHS):

  • In a suitable reaction vessel within a chemical fume hood, cautiously add the this compound waste to an excess of a 1M solution of sodium hydroxide or potassium hydroxide in a solvent in which both are soluble (e.g., a mixture of ethanol and water).

  • Stir the mixture at room temperature for a prolonged period (e.g., 24 hours) to facilitate hydrolysis.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., GC-MS or TLC) to ensure the disappearance of the starting material.

  • The resulting mixture, which would contain decanoate salts and potentially formaldehyde and its byproducts, must still be disposed of as hazardous waste.

Final Disposal
  • Contact EHS: Once your hazardous waste container is ready for pickup, contact your institution's EHS department to arrange for collection.

  • Licensed Hauler: Your EHS department will work with a licensed hazardous waste hauler for transportation and final disposal.

  • Disposal Method: The most likely disposal method for chlorinated organic waste is incineration at a permitted hazardous waste facility.[6]

Regulatory Framework: RCRA and Chlorinated Hydrocarbons

The United States Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Chlorinated hydrocarbons are a class of chemicals that are closely monitored. While a specific RCRA waste code for this compound is not explicitly listed, it would likely fall under a generic code for halogenated organic compounds. Your EHS department will be responsible for assigning the correct waste code.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_disposal Disposal Pathway prep Assess Hazards & Don Appropriate PPE gen Generate Chloromethyl Decanoate Waste prep->gen collect Collect in Labeled, Compatible Container gen->collect spill Spill Occurs gen->spill Accident neutralize In-Lab Neutralization (EHS Approval Required) collect->neutralize Optional Step pickup Arrange for EHS Pickup collect->pickup spill->collect Clean-up & Contain neutralize->pickup final Incineration by Licensed Waste Management Facility pickup->final

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, implementing robust safety protocols, and adhering to regulatory requirements, researchers can ensure that the lifecycle of this and other chemical reagents is managed responsibly from creation to final disposition. Always prioritize consultation with your institution's EHS professionals, as they are your most valuable resource in navigating the complexities of hazardous waste management.

References

  • Massachusetts Institute of Technology. (n.d.). Procedure for disposing of hazardous waste. Retrieved from [Link]

  • MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Patent No. 5,414,202. (1995). Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers. Google Patents.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloromethyl decanoate
Reactant of Route 2
Reactant of Route 2
Chloromethyl decanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.